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  • Product: trans-4-Fluorocyclohexanecarboxylic Acid
  • CAS: 174771-54-1; 95233-41-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Experimental Methodologies of trans-4-Fluorocyclohexanecarboxylic Acid

Introduction: The Strategic Role of Fluorinated Alicyclics In modern rational drug design, the incorporation of fluorine into aliphatic ring systems is a sophisticated tactic used to modulate a molecule's pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Alicyclics

In modern rational drug design, the incorporation of fluorine into aliphatic ring systems is a sophisticated tactic used to modulate a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. trans-4-Fluorocyclohexanecarboxylic Acid (trans-4-FCCA) is a premier alicyclic building block that exemplifies this approach. Unlike planar aromatic systems, the cyclohexane scaffold provides three-dimensional structural complexity. The trans-configuration strictly dictates the equatorial/axial spatial arrangement of the fluorine atom and the carboxylic acid moiety, which is critical for target engagement and receptor binding.

As an application scientist, I approach the characterization of trans-4-FCCA not merely as a routine data-gathering exercise, but as a foundational step in bioisosteric replacement strategies. Understanding its exact physicochemical properties is paramount for downstream applications, such as the development of Positron Emission Tomography (PET) radioligands like [¹⁸F]FCWAY used in 5-HT₁A receptor imaging.

Physicochemical Properties & Stereoelectronic Causality

The substitution of a hydrogen atom with fluorine at the 4-position of cyclohexanecarboxylic acid induces profound stereoelectronic effects. Fluorine is highly electronegative but relatively small (Van der Waals radius of 1.47 Å, closely mimicking oxygen or hydrogen).

  • Lipophilicity (LogP): The highly polarized yet non-polarizable C–F bond increases the overall lipophilicity of the molecule. This is a deliberate design choice to enhance passive membrane permeability without significantly inflating the molecular weight.

  • Acidity (pKa): The strong electron-withdrawing nature (inductive effect, -I) of the fluorine atom propagates through the sigma-bond framework. Although attenuated by the distance across the cyclohexane ring, it slightly lowers the pKa of the carboxylic acid compared to its unfluorinated counterpart, resulting in a higher degree of ionization at physiological pH.

  • Metabolic Stability: The exceptional strength of the C–F bond (approx. 105 kcal/mol) sterically and electronically shields the cyclohexane ring from cytochrome P450-mediated hydroxylation, effectively eliminating a common metabolic liability.

Quantitative Data Summary

The table below consolidates the core physicochemical parameters of trans-4-FCCA [1][2][3].

PropertyValueAnalytical RelevanceReference
Molecular Formula C₇H₁₁FO₂Defines exact mass for MS identification.
Molecular Weight 146.16 g/mol Low MW ensures high ligand efficiency.
CAS Registry Number 174771-54-1Unique identifier for procurement.
Melting Point ~85 °CIndicator of crystalline lattice energy.
Calculated LogP 1.40 – 1.60Predicts optimal lipid bilayer partitioning.
Estimated pKa ~4.7Determines ionization state in blood plasma.

Logical Relationships in Molecular Design

The decision to utilize trans-4-FCCA in a synthetic pathway is driven by the cascading benefits of fluorine substitution. The diagram below illustrates the logical relationship between the structural modification and the resulting physicochemical and biological enhancements.

Fluorine_Effect Root trans-4-Fluoro Substitution Inductive Strong Inductive Effect (-I) Root->Inductive Steric Bioisosteric Steric Shielding Root->Steric pKa Lowered pKa (Increased Acidity) Inductive->pKa Lipophilicity Modulated LogP (Optimal Membrane Permeation) Inductive->Lipophilicity Metabolism Blocked CYP450 Sites (Enhanced Metabolic Stability) Steric->Metabolism

Figure 1: Logical relationships of fluorine substitution on physicochemical properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must rely on self-validating experimental systems. Below are the field-proven methodologies I employ to empirically validate the pKa and LogP of trans-4-FCCA.

Protocol A: Determination of pKa via High-Resolution Potentiometric Titration

Causality: Potentiometry is selected over UV-metric methods because trans-4-FCCA lacks a strong chromophore that shifts upon ionization. By directly measuring the electromotive force, we obtain a high-resolution thermodynamic measurement of the dissociation constant.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Immediately prior to the experiment, calibrate the glass pH electrode using certified standard buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C. A Nernstian slope of >98% must be achieved to validate the electrode's responsiveness.

  • Sample Preparation: Accurately weigh 15.0 mg of trans-4-FCCA and dissolve it in 50 mL of freshly degassed, deionized water. Critical Step: Degassing prevents the formation of carbonic acid from atmospheric CO₂, which would introduce a secondary inflection point and skew the pKa calculation.

  • Thermal Equilibration: Transfer the solution to a jacketed titration vessel maintained at a constant 25.0 ± 0.1 °C using a circulating water bath.

  • Titration Execution: Using an automated titrator, inject standardized 0.1 M NaOH in dynamic increments (e.g., 0.05 mL). The system must be programmed to wait for equilibrium (drift < 0.001 pH/min) before recording the pH and volume.

  • Data Analysis: Plot the titration curve (pH vs. Volume). Calculate the first derivative ( Δ pH/ Δ V) to precisely identify the equivalence point. The pKa is mathematically extracted as the pH at exactly half the equivalence volume.

pKa_Workflow N1 Sample Preparation (Degassed DI Water) N2 Thermal Equilibration (Jacketed Vessel, 25°C) N1->N2 Equilibrate N3 Titrant Addition (0.1 M NaOH Aliquots) N2->N3 Initiate N4 pH Monitoring (Calibrated Electrode) N3->N4 Record pH N4->N3 Iterate N5 Derivative Analysis (Find Equivalence Point) N4->N5 Complete N6 pKa Extraction (pH at Half-Equivalence) N5->N6 Calculate

Figure 2: Experimental workflow for the potentiometric determination of pKa.

Protocol B: Lipophilicity (LogP) Profiling via the Shake-Flask Method

Causality: While in silico models provide an estimated LogP of ~1.5, the shake-flask method remains the gold standard for determining the true thermodynamic partition coefficient of the neutral species.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and an aqueous phosphate buffer (adjusted to pH 2.0) for 24 hours. Causality: A pH of 2.0 is chosen because it is more than 2 units below the estimated pKa (~4.7), ensuring that >99% of the trans-4-FCCA is in its neutral, protonated state.

  • Analyte Spiking: Dissolve a precise amount of trans-4-FCCA into the pre-saturated 1-octanol phase to achieve a stock concentration of 1.0 mg/mL.

  • Partitioning: In a borosilicate glass vial, combine 5.0 mL of the spiked 1-octanol with 5.0 mL of the pre-saturated aqueous buffer. Seal and mechanically shake at 25 °C for 60 minutes to ensure complete thermodynamic distribution.

  • Phase Separation (Self-Validation): Centrifuge the biphasic mixture at 3000 rpm for 15 minutes. This step is mandatory to break any microemulsions that would falsely elevate the aqueous concentration reading.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of trans-4-FCCA in each phase using HPLC-UV (monitoring at low wavelengths due to the lack of a strong chromophore) or LC-MS/MS.

  • Calculation: Calculate the LogP using the equation: LogP=log10​([ConcentrationAqueous​][ConcentrationOctanol​]​) .

Applications in Advanced Therapeutics

Beyond basic medicinal chemistry, trans-4-FCCA is heavily utilized in the synthesis of radiopharmaceuticals. For example, it serves as the structural foundation for [¹⁸F]FCWAY, a highly specific PET radioligand used to quantify 5-HT₁A receptors in the human brain [4]. The strategic use of the trans-4-fluorocyclohexyl moiety not only provides the necessary binding affinity to the serotonin receptor but also allows for the incorporation of the ¹⁸F isotope, which boasts a highly favorable 109.8-minute half-life for clinical imaging.

References

  • Title: 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 Source: PubChem URL: [Link]

  • Title: Serotonin-1A Receptor Imaging in Recurrent Depression: Replication and Literature Review Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Exploratory

An In-Depth Technical Guide to the Conformational Analysis of trans-4-Fluorocyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. The trans-4-Fluorocyclohexanecarboxylic acid scaffold represents a fascinating intersection of conformational rigidity and potent electronic effects. This technical guide provides a comprehensive analysis of the conformational landscape of this molecule, moving beyond simple steric arguments to explore the nuanced interplay of stereoelectronic interactions. We present a synthesis of theoretical principles with actionable experimental and computational protocols, designed to empower researchers to fully characterize this and related systems.

Foundational Principles: The Cyclohexane Chair and Substituent Effects

The cyclohexane ring is not a static, planar entity but a dynamic system that predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain. In this conformation, the twelve hydrogen atoms are distributed into two distinct sets: six are oriented parallel to the principal C3 axis (axial) and six are located around the "equator" of the ring (equatorial).[1][2]

Through a process known as ring inversion or a "chair flip," these two positions interconvert. For an unsubstituted cyclohexane, the two chair conformers are identical and exist in a 1:1 ratio. However, the introduction of a substituent breaks this degeneracy.[3]

The A-Value: Quantifying Steric Preference

A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same face of the ring. These are known as 1,3-diaxial interactions.[4] To alleviate this strain, the equilibrium will favor the conformer where the substituent occupies the more spacious equatorial position.[5]

The energetic preference for the equatorial position is quantified by the conformational free energy difference, commonly known as the "A-value" (ΔG° = -RT ln Keq).[6] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation.[7]

The Case of trans-4-Fluorocyclohexanecarboxylic Acid

For a trans-1,4-disubstituted cyclohexane, ring inversion interconverts a diequatorial conformer and a diaxial conformer.[4][8] In the case of trans-4-Fluorocyclohexanecarboxylic Acid, the central question of its conformational analysis is to determine the position of the equilibrium between these two chair forms.

Caption: Conformational equilibrium of trans-4-Fluorocyclohexanecarboxylic Acid.

A simplistic analysis based solely on A-values would predict that the diequatorial conformer is overwhelmingly favored. The carboxylic acid group is sterically more demanding than the fluorine atom. Therefore, placing the larger -COOH group in the equatorial position to avoid 1,3-diaxial interactions would be the driving force of the equilibrium.[4] However, this overlooks a critical aspect of this molecule: the influence of polar electronic effects.

Beyond Sterics: The Critical Role of Electronic Effects

When two polar groups are positioned trans to each other on a 1,4-disubstituted cyclohexane, the simple additivity of A-values often fails.[9] This discrepancy arises from through-space electrostatic interactions that can significantly influence the relative stability of the conformers.

Transannular Electrostatic Interactions

In trans-4-Fluorocyclohexanecarboxylic Acid, both the C-F and C-COOH bonds are highly polarized. The fluorine atom is strongly electron-withdrawing (inductive effect), creating a partial positive charge on the carbon to which it is attached (C-4) and a partial negative charge on itself. Similarly, the carboxylic acid group is also polar.

In the diaxial conformation, the C-4 and C-1 atoms, along with their respective substituents, are brought into closer proximity than in the diequatorial conformer. This can lead to stabilizing attractive electrostatic interactions between the partially positive carbon of one group and the partially negative substituent of the other (e.g., δ+ on C-1 and the electronegative fluorine atom).[9][10] This attractive force can counteract the destabilizing steric repulsions, thereby increasing the population of the diaxial conformer beyond what would be predicted by A-values alone.[9]

Quantitative Data: A Comparative Analysis

A definitive experimental A-value for the carboxylic acid group (-COOH) is notably dependent on the solvent, due to its capacity for hydrogen bonding which can alter its effective steric bulk. However, we can compare it with related functional groups to establish a predictive framework.

SubstituentA-Value (kcal/mol)Key Characteristics
-F ~0.3[10]Small atomic radius, but highly electronegative. Long C-F bond can reduce steric clash.
-OH 0.6 - 1.0 (solvent dependent)[6]Capable of hydrogen bonding. Can rotate to minimize steric interactions.
-COOH ~1.4 - 1.9 (estimated)Larger than -OH. Prone to dimerization and hydrogen bonding, increasing effective size.
-CH₃ 1.74[3]Standard reference for moderate steric bulk.
-C(CH₃)₃ >4.9[7]"Locks" the conformation with the group in the equatorial position.

Based on this data, the carboxylic acid group is significantly larger than the fluorine atom. Sterically, the equilibrium should heavily favor the diequatorial conformer. The key insight is that the observed equilibrium will be a finely tuned balance between this steric preference and the opposing, stabilizing electrostatic interactions in the diaxial form.

Methodologies for Conformational Analysis

A multi-pronged approach combining spectroscopic and computational methods is required for a definitive analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining conformational equilibria in solution.[11] The analysis hinges on the measurement of proton-proton (¹H-¹H) coupling constants (J-values).

Workflow: NMR-Based Conformational Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis prep1 Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent (e.g., CDCl3, Acetone-d6) prep2 Filter solution into a 5 mm NMR tube prep1->prep2 acq1 Acquire high-resolution ¹H NMR spectrum (>400 MHz) prep2->acq1 acq2 Acquire temperature-dependent spectra (e.g., 298K to 183K) to slow down ring inversion acq1->acq2 ana1 Identify signal for H-1 (proton on carbon with COOH) acq2->ana1 ana2 Measure the width of the H-1 signal at half-height (W½) ana1->ana2 ana3 Calculate J_obs from W½ ana2->ana3 ana4 Determine mole fractions (p_eq, p_ax) using the Eliel equation ana3->ana4

Caption: Standard workflow for NMR conformational analysis.

Step-by-Step Protocol:

  • Sample Preparation : Dissolve 5-10 mg of trans-4-Fluorocyclohexanecarboxylic Acid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.[12] The choice of solvent is critical, as less polar solvents will minimize intermolecular hydrogen bonding of the carboxylic acid, while more polar solvents may stabilize the more polar conformer.

  • Data Acquisition : Acquire a high-resolution ¹H NMR spectrum. The key signal to analyze is the proton at the C-1 position (the methine proton attached to the carbon bearing the carboxylic acid). At room temperature, ring inversion is rapid on the NMR timescale, and the observed spectrum is a weighted average of the two conformers.

  • Low-Temperature NMR : To observe the individual conformers, the sample must be cooled until the rate of ring inversion is slow. This typically requires temperatures below -80 °C (193 K). At these temperatures, separate signals for the axial and equatorial conformers can be resolved and integrated to directly determine their populations.

  • Analysis of Coupling Constants : The magnitude of the coupling constant between adjacent protons is highly dependent on their dihedral angle. For the H-1 proton signal:

    • In the diequatorial conformer , H-1 is axial. It will couple to the two adjacent axial protons (H-2ax, H-6ax) with a large coupling constant (Jax-ax ≈ 10-13 Hz) and to the two adjacent equatorial protons (H-2eq, H-6eq) with a small coupling constant (Jax-eq ≈ 2-5 Hz). This results in a wide signal, often appearing as a "triplet of triplets" or a multiplet with a large width at half-height (W½).

    • In the diaxial conformer , H-1 is equatorial. It will only have small couplings to its four neighbors (Jeq-ax and Jeq-eq ≈ 2-5 Hz). This results in a narrow, poorly resolved signal.

  • Calculating Equilibrium Constant : The observed coupling constant (Jobs) at room temperature is a population-weighted average of the coupling constants for the pure equatorial (Jeq) and pure axial (Jax) conformers: Jobs = peqJeq + paxJax Where peq and pax are the mole fractions of the diequatorial and diaxial conformers, respectively (peq + pax = 1). By using reference values for pure axial and equatorial protons, the mole fractions can be determined, and the equilibrium constant (Keq = peq / pax) and ΔG° can be calculated.[13]

Computational Protocol: Quantum Chemistry

Computational modeling provides invaluable insight into the geometries and relative energies of the conformers, complementing experimental data.

Workflow: Computational Conformational Analysis

G cluster_build Structure Building cluster_opt Geometry Optimization cluster_energy Energy Calculation build1 Construct 3D models of both diequatorial and diaxial conformers opt1 Perform geometry optimization using DFT (e.g., B3LYP/6-311+G(d,p)) build1->opt1 opt2 Confirm minima by frequency calculation (no imaginary frequencies) opt1->opt2 en1 Perform single-point energy calculations at a higher level of theory (e.g., MP2, CCSD(T)) opt2->en1 en2 Calculate Gibbs Free Energy (G) including thermal corrections en1->en2 en3 Determine ΔG = G(diaxial) - G(diequatorial) en2->en3

Caption: Standard workflow for computational conformational analysis.

Step-by-Step Protocol:

  • Model Construction : Build 3D structures of both the diequatorial and diaxial chair conformers of trans-4-Fluorocyclohexanecarboxylic Acid.

  • Geometry Optimization : Perform a full geometry optimization for each conformer. Density Functional Theory (DFT) methods, such as B3LYP with a Pople-style basis set (e.g., 6-311+G(d,p)), offer a good balance of accuracy and computational cost for this task.[7]

  • Frequency Analysis : A vibrational frequency calculation must be performed on each optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating the Gibbs free energy.

  • Energy Refinement : For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using more robust methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

  • Gibbs Free Energy Calculation : The relative stability is determined by the difference in Gibbs free energy (ΔG), which includes electronic energy, ZPVE, and thermal corrections to enthalpy and entropy. The equilibrium constant can then be calculated directly from ΔG.

Conclusion and Outlook

The conformational analysis of trans-4-Fluorocyclohexanecarboxylic Acid is a prime example of how modern chemical analysis requires an appreciation for both steric and electronic effects. A superficial, sterics-only approach is insufficient and misleading. The diequatorial conformer is expected to be the major species due to the significant steric requirement of the carboxylic acid group. However, stabilizing transannular electrostatic interactions in the diaxial form will likely lead to a higher population of this conformer than would be predicted from simple A-value addition.

For drug development professionals, this conformational equilibrium is not merely an academic curiosity. The three-dimensional shape of a molecule is paramount to its biological activity. The relative populations of the diequatorial and diaxial conformers determine the average spatial orientation of the pharmacophoric fluorine and carboxylic acid groups, directly impacting how the molecule presents itself to a target receptor or enzyme active site. The protocols detailed herein provide a robust framework for accurately characterizing this crucial equilibrium, enabling a more rational approach to the design of next-generation therapeutics.

References

  • Emanuelsson, R., Löfås, H., Wallner, A., Nauroozi, D., Baumgartner, J., Marschner, C., Ahuja, R., Ott, S., Grigoriev, A., & Ottosson, H. (2014). Configuration- and Conformation-Dependent Electronic-Structure Variations in 1,4-disubstituted Cyclohexanes Enabled by a Carbon-To-Silicon Exchange. Chemistry (Weinheim an der Bergstrasse, Germany), 20(30), 9304–9311. [Link]

  • Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's Cathedral Mission College. [Link]

  • Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429-433. [Link]

  • Datta, S., Ho, J., Limpanuparb, T., & Lorpaiboon, W. (2022). A-value analysis of halogenated cyclohexanes by quantum chemical methods. ResearchGate. [Link]

  • Reich, H. J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Unknown. (n.d.). stereochemistry of disubstituted cyclohexane. [Link]

  • Arosha, B. (2019). Difference Between Electronic and Steric Effects. Pediaa.Com. [Link]

  • Institute of Chemistry and Metabolomics. (n.d.). NMR spectroscopy. University of Lübeck. [Link]

  • Senderowitz, H., & Fuchs, B. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM, 395-396, 123-155. [Link]

  • Pearson+. (n.d.). The A value of a substituent on a cyclohexane ring is essentially.... [Link]

  • Roberts, J. D. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. [Link]

  • Unknown. (n.d.). Steric Effect: Types of Steric Effects. Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxylic acid. PubChem. [Link]

  • Abraham, R. J. (2016). Steric and Stereoelectronic Effects in Organic Chemistry. ResearchGate. [Link]

  • Gouverneur, V. et al. (2025). Easy chairs: The conformational preferences of polyfluorocyclohexanes. ResearchGate. [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Albaladejo, M. J., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4169. [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

  • Tormena, C. F., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1746–1755. [Link]

  • LibreTexts. (2020). 4.10: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Kim, D., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au, 1(11), 2070–2079. [Link]

Sources

Foundational

spectroscopic data (NMR, IR, MS) of trans-4-Fluorocyclohexanecarboxylic Acid

An In-depth Technical Guide to the Spectroscopic Characterization of trans-4-Fluorocyclohexanecarboxylic Acid Introduction trans-4-Fluorocyclohexanecarboxylic acid is a fluorinated alicyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of trans-4-Fluorocyclohexanecarboxylic Acid

Introduction

trans-4-Fluorocyclohexanecarboxylic acid is a fluorinated alicyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the cyclohexane ring can profoundly influence the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability.[1] These modifications are critical in the design of novel pharmaceuticals and advanced materials, making precise analytical characterization essential for quality control, structural confirmation, and understanding its behavior in complex systems.

This technical guide offers a comprehensive exploration of the core spectroscopic techniques used to elucidate and verify the structure of trans-4-Fluorocyclohexanecarboxylic Acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical principles behind the expected spectral features, provide detailed experimental protocols, and present the anticipated data in a structured format. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the analytical chemistry of this important building block.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a foundational understanding of the molecule's key attributes.

  • Molecular Formula: C₇H₁₁FO₂[2]

  • Molecular Weight: 146.16 g/mol [2]

  • Exact Mass: 146.07430775 Da[2]

  • Structure: The 'trans' configuration indicates that the fluorine atom and the carboxylic acid group are on opposite sides of the cyclohexane ring, both preferentially occupying equatorial positions in the stable chair conformation to minimize steric strain.

PropertyValueSource
CAS Number174771-54-1[3]
Physical FormSolid[3]
Purity (Typical)95-97%[3][4]
StorageRefrigerated (2-8°C)[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework and the influence of the fluorine atom.

Guiding Principles: The Influence of Fluorine

The presence of the ¹⁹F nucleus (spin I=1/2, 100% natural abundance) is a defining feature of the NMR spectra.

  • Electronegativity: Fluorine is highly electronegative, causing a deshielding effect on nearby protons and carbons, shifting their signals to a higher frequency (downfield).

  • Spin-Spin Coupling: The ¹⁹F nucleus couples with both ¹H and ¹³C nuclei, leading to characteristic splitting patterns. The magnitude of the coupling constant (J-coupling), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei. This C-F coupling is a key diagnostic feature.[5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the protons on the cyclohexane ring. Due to the chair conformation, axial and equatorial protons on the same carbon are chemically non-equivalent and will exhibit different chemical shifts and coupling constants.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Coupling Interactions
H-1 (CH-COOH)~2.3 - 2.5tt (triplet of triplets)Axial-axial and axial-equatorial coupling to H-2, H-6
H-4 (CH-F)~4.5 - 4.8dtt (doublet of triplet of triplets)Large ¹H-¹⁹F coupling; smaller couplings to H-3, H-5
H-2, H-6 (axial)~2.0 - 2.2m (multiplet)Geminal, axial-axial, and axial-equatorial couplings
H-2, H-6 (equatorial)~1.5 - 1.7m (multiplet)Geminal, axial-equatorial, and equatorial-equatorial couplings
H-3, H-5 (axial)~1.8 - 2.0m (multiplet)Geminal, axial-axial, and axial-equatorial couplings
H-3, H-5 (equatorial)~1.4 - 1.6m (multiplet)Geminal, axial-equatorial, and equatorial-equatorial couplings
COOH~12.0br s (broad singlet)Exchangeable proton, signal may be very broad

Note: Predicted values are based on cyclohexanecarboxylic acid derivatives and the known effects of fluorine substitution. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display four signals for the cyclohexane ring carbons due to molecular symmetry, plus a signal for the carboxyl carbon. Crucially, these signals will be split by the fluorine atom.[5]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F)Predicted Coupling Constant (J, Hz)
C=O~175 - 178d (doublet)⁴J(C,F) ≈ 1-3 Hz
C-4 (C-F)~88 - 92d (doublet)¹J(C,F) ≈ 165-185 Hz (very large)
C-1 (C-COOH)~42 - 45d (doublet)³J(C,F) ≈ 5-10 Hz
C-3, C-5~30 - 33d (doublet)²J(C,F) ≈ 15-25 Hz
C-2, C-6~28 - 31d (doublet)³J(C,F) ≈ 5-10 Hz

Note: The observation of carbons directly bonded to fluorine can be challenging due to the large coupling constant, which splits the signal and reduces its peak height.[5] A typical chemical shift for a carboxylic acid carbon is in the 165-190 ppm range.[6]

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR data.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of trans-4-Fluorocyclohexanecarboxylic Acid.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400-500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a single-pulse experiment with parameters such as a 45° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and accumulate 16-32 scans for a good signal-to-noise ratio.[7]

    • ¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30). Due to the lower natural abundance of ¹³C, use a longer relaxation delay (2-5 seconds) and accumulate a larger number of scans (e.g., 1024 or more).[7][8]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are positive and have a flat baseline.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and assign the chemical shifts and coupling constants for all peaks.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Lock Lock & Shim Load->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Assign Peaks & Couplings Reference->Analyze

Caption: A flowchart illustrating the major steps in an NMR experiment.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule.

Guiding Principles: Characteristic Vibrations

For trans-4-Fluorocyclohexanecarboxylic Acid, the IR spectrum is dominated by the vibrations of the carboxylic acid group and the carbon-fluorine bond.

  • O-H Stretch: The hydroxyl group of the carboxylic acid forms strong intermolecular hydrogen bonds, typically existing as a dimer in the solid state. This results in a very broad and strong absorption band.[1]

  • C=O Stretch: The carbonyl stretch of a saturated carboxylic acid is a strong, sharp absorption.

  • C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region.

Interpreted IR Spectral Data
Vibrational ModeExpected Absorption Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H Stretch (sp³ C-H)2850 - 3000Medium-Strong
C=O Stretch (Carbonyl)1700 - 1725Strong, Sharp
C-O Stretch1210 - 1320Medium
C-F Stretch1000 - 1100Strong

Source for expected ranges:[1][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Analysis Workflow Diagram

IR_Workflow Background Collect Background Spectrum (Clean ATR) Sample Place Sample on ATR Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire IR Spectrum Pressure->Acquire Analyze Identify Characteristic Absorption Bands Acquire->Analyze

Caption: Workflow for acquiring an ATR-FT-IR spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation.

Guiding Principles: Ionization and Fragmentation
  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which will readily form ions in solution. It is expected to be observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.

  • Fragmentation: In tandem MS (MS/MS), the molecular ion is fragmented. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the entire carboxyl group (COOH).[7]

Expected Mass Spectrometry Data (ESI)
IonCalculated m/zModeDescription
[M-H]⁻145.0665NegativeDeprotonated parent molecule
[M+H]⁺147.0821PositiveProtonated parent molecule
[M-H₂O-H]⁻127.0559NegativeLoss of water from the parent ion
[M-COOH]⁺101.0716PositiveLoss of the carboxylic acid group
Experimental Protocol: High-Resolution MS (HRMS) via ESI
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent. A small amount of volatile acid (formic acid) or base (ammonium hydroxide) can be added to promote ionization.[7]

  • Instrument Setup (e.g., Q-Orbitrap):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (spray voltage, capillary temperature, gas flows) to achieve a stable ion signal for the molecule.[1]

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500) at high resolution (>60,000).

    • If fragmentation data is desired, perform a data-dependent MS/MS experiment to fragment the most intense ions, or a targeted MS/MS experiment on the predicted m/z of the parent ion.[1]

MS Analysis Workflow Diagram

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_ana_ms Data Analysis Stock Prepare Stock Solution (1 mg/mL) Dilute Dilute to ~5 µg/mL Stock->Dilute Infuse Infuse into ESI Source Dilute->Infuse Optimize Optimize Source Parameters Infuse->Optimize Scan Acquire Full Scan (HRMS) Optimize->Scan Extract Extract Ion Chromatogram Scan->Extract Confirm Confirm Exact Mass Extract->Confirm AnalyzeFrag Analyze Fragmentation (MS/MS) Confirm->AnalyzeFrag

Caption: General workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of trans-4-Fluorocyclohexanecarboxylic Acid. NMR spectroscopy confirms the carbon-hydrogen framework and the trans-stereochemistry while revealing the electronic influence of the fluorine substituent through characteristic C-F and H-F couplings. IR spectroscopy provides rapid confirmation of the essential carboxylic acid and C-F functional groups. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement and offers further structural insights via fragmentation analysis. The methodologies and expected data presented in this guide serve as a robust framework for the analysis of this compound, ensuring scientific integrity and supporting its application in research and development.

References

  • Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. [Link]

  • PubChem. (n.d.). 4-Fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Fiveable. (2026). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, TMS derivative. NIST WebBook. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). trans-4-Fluorocyclohexane-1-carboxylic Acid. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • SpectraBase. (n.d.). trans-4-(Aminomethyl)cyclohexane-carboxylic acid. Retrieved March 13, 2026, from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • O'Hagan, D., et al. (2014). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • SpectraBase. (n.d.). Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester. Retrieved March 13, 2026, from [Link]

  • Shimadzu. (2021). Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using a Single Quadrupole Mass Spectrometer. [Link]

Sources

Exploratory

solubility of trans-4-Fluorocyclohexanecarboxylic Acid in organic solvents

An In-depth Technical Guide to the Solubility of trans-4-Fluorocyclohexanecarboxylic Acid in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of trans-4-Fluorocyclohexanecarboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of trans-4-Fluorocyclohexanecarboxylic Acid, a critical building block in modern medicinal chemistry. We will explore the physicochemical properties that govern its solubility, provide a theoretical framework for its behavior in various organic solvents, and present a detailed experimental protocol for solubility determination. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile compound in synthetic and medicinal chemistry applications.

Introduction: The Significance of a Fluorinated Alicyclic Scaffold

trans-4-Fluorocyclohexanecarboxylic acid is a synthetic, fluorinated alicyclic compound that has become increasingly important in drug discovery and materials science.[1] Its structure, featuring a conformationally rigid cyclohexane ring, a carboxylic acid functional group, and a strategically placed fluorine atom, offers a unique combination of properties.

In drug development, the incorporation of the trans-4-fluorocyclohexyl moiety can profoundly and beneficially influence the characteristics of a parent molecule.[1] Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage, which can block potential sites of metabolism on the cyclohexane ring and increase a drug's in-vivo half-life.[1]

  • Modulated Lipophilicity: The fluorine atom increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes, a critical factor for drug absorption and distribution.[1]

  • Fine-Tuning of Acidity: The highly electronegative fluorine atom exerts an electron-withdrawing effect, which can modulate the pKa of the carboxylic acid group and influence binding interactions with biological targets.[1]

Given its role as a foundational building block, a thorough understanding of the solubility of trans-4-Fluorocyclohexanecarboxylic Acid is paramount for its effective use in chemical synthesis, purification, and formulation.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key attributes of trans-4-Fluorocyclohexanecarboxylic Acid are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₁FO₂[2][3]
Molecular Weight 146.16 g/mol [1][2][4]
Physical Form Solid[2][3]
Calculated LogP 1.599[1]
Estimated pKa ~4.7-4.8[1]
CAS Number 174771-54-1[2][3]

The pKa is estimated to be slightly lower than its non-fluorinated analog, cyclohexanecarboxylic acid (pKa ≈ 4.90), due to the inductive electron-withdrawing effect of the fluorine atom, which stabilizes the carboxylate anion.[1] This effect, however, is less pronounced than in aromatic systems like 4-fluorobenzoic acid (pKa ≈ 4.15) because the saturated cyclohexane ring does not transmit the inductive effect as efficiently.[1]

Solubility Profile in Organic Solvents

The solubility of trans-4-Fluorocyclohexanecarboxylic Acid is governed by the interplay between its polar carboxylic acid head and its largely nonpolar, fluorinated cyclohexane tail. This dual nature allows for solubility in a range of organic solvents. General reports describe it as slightly soluble in water but soluble in organic solvents like ethanol, methanol, and dichloromethane.[1]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" provides a predictive framework for solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. High solubility is anticipated due to strong hydrogen bonding interactions between the solvent and the compound's carboxylic acid group (-COOH).

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): These solvents possess significant dipole moments but do not donate hydrogen bonds. Good solubility is expected through dipole-dipole interactions with the carboxylic acid and the C-F bond.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity. The hydrophobic cyclohexane ring promotes solubility, but the highly polar carboxylic acid group limits it. Therefore, lower solubility is expected in these solvents compared to polar alternatives.

The diagram below illustrates the key molecular interactions that influence solubility.

cluster_solute trans-4-Fluorocyclohexanecarboxylic Acid cluster_solvents Solvent Classes Solute C₇H₁₁FO₂ COOH Carboxylic Acid Group (-COOH) Solute->COOH Polar / H-Bond Donor Ring Fluorinated Cyclohexane Ring Solute->Ring Non-polar / Lipophilic Protic Polar Protic (e.g., Ethanol) COOH->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., DCM) COOH->Aprotic Dipole-Dipole (Good Solubility) Nonpolar Non-Polar (e.g., Hexane) COOH->Nonpolar Repulsion Ring->Protic Repulsion Ring->Nonpolar van der Waals (Moderate/Low Solubility)

Caption: Molecular interactions governing solubility.

Predicted Solubility Profile

While extensive quantitative data is not publicly available, the following table provides a predicted solubility profile based on physicochemical principles and qualitative observations. This serves as a practical guide for solvent selection in synthesis and purification.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding with the carboxylic acid group.
Polar Aprotic Dichloromethane (DCM)GoodFavorable dipole-dipole interactions.
Polar Aprotic AcetoneGoodStrong dipole moment interacts well with the -COOH group.
Polar Aprotic Ethyl AcetateModerate to GoodGood balance of polarity to solvate the molecule.
Non-Polar TolueneLow to ModerateAromatic ring offers some interaction, but polarity mismatch with -COOH.
Non-Polar HexaneLowSignificant polarity mismatch; only weak van der Waals forces.
Aqueous WaterSlightly SolubleThe polar -COOH group allows for limited solubility, but the hydrophobic cyclohexane ring dominates.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[1] It measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Workflow Diagram

G A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vial in a temperature-controlled shaker bath (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow suspension to settle. Filter or centrifuge to separate undissolved solid. B->C D 4. Sample Dilution Carefully extract an aliquot of the clear supernatant and dilute with a suitable mobile phase. C->D E 5. Quantification Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, Titration). D->E F 6. Calculation Determine the concentration (e.g., in mg/mL) based on the analytical result and dilution factor. E->F

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of trans-4-Fluorocyclohexanecarboxylic Acid in a selected organic solvent at 25°C.

Materials:

  • trans-4-Fluorocyclohexanecarboxylic Acid (purity >95%)

  • Solvent of interest (analytical grade)

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or titration equipment

Protocol:

  • Preparation: Add an excess amount of solid trans-4-Fluorocyclohexanecarboxylic Acid to a vial (e.g., add 20 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.

  • Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantification:

    • Accurately prepare a dilution of the filtered supernatant.

    • Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with UV detection or acid-base titration.

    • Compare the result against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution steps. This value represents the solubility of the compound in that solvent at the specified temperature.

Safety and Handling

trans-4-Fluorocyclohexanecarboxylic Acid is considered a hazardous chemical and requires careful handling.

  • Hazard Classification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][4][5] It may also cause respiratory irritation.[4]

  • Precautionary Measures:

    • Always handle in a well-ventilated area or fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6][5]

    • Avoid contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Recommended storage temperatures are often refrigerated (2-8°C).[2][6]

Conclusion

trans-4-Fluorocyclohexanecarboxylic Acid is a valuable building block whose utility in research and development is directly tied to its solubility behavior. Its amphiphilic nature—a polar carboxylic acid group attached to a lipophilic fluorinated ring—results in a varied solubility profile, with high solubility in polar protic solvents and more limited solubility in non-polar media. This guide provides the theoretical basis and practical methodology for scientists to predict, select, and experimentally verify optimal solvents for their applications, thereby streamlining synthetic workflows and enabling the continued development of novel therapeutics and materials.

References

  • ChemBK. (2024, April 10). CYCLOHEXANECARBOXYLIC ACID 4-FLUORO-,TRANS-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorocyclohexane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Foundational

trans-4-Fluorocyclohexanecarboxylic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in contemporary drug discovery. Among these advanced building blocks, trans-4-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in contemporary drug discovery. Among these advanced building blocks, trans-4-fluorocyclohexanecarboxylic acid (trans-4-FCCA) has emerged as a critical moiety. By combining the rigid conformational control of a cyclohexane ring with the unique stereoelectronic properties of fluorine, this compound allows medicinal chemists to precisely modulate lipophilicity, metabolic stability, and receptor binding affinity. This technical guide explores the structural rationale, key applications in positron emission tomography (PET) imaging, and field-proven synthetic protocols for integrating trans-4-FCCA into novel therapeutic scaffolds.

Structural and Physicochemical Rationale

Escaping Flatland with sp3 Scaffolds

Historically, drug discovery relied heavily on flat, aromatic molecules due to their ease of synthesis via standard cross-coupling reactions. However, these planar structures often suffer from poor aqueous solubility and off-target promiscuity. The cyclohexane scaffold of trans-4-FCCA introduces critical 3D character (sp3 fraction), which improves spatial target engagement and favorable pharmacokinetic profiles.

The Fluorine Effect and Conformational Control

The introduction of a fluorine atom at the 4-position of the cyclohexane ring is a deliberate bioisosteric strategy. Fluorine is highly electronegative yet sterically small (comparable to oxygen or a hydroxyl group).

  • Metabolic Shielding: The strong C–F bond blocks cytochrome P450 (CYP450) mediated oxidation at the 4-position, a common metabolic soft spot on saturated rings.

  • Conformational Locking: The trans stereochemistry dictates the spatial vector of the fluorine atom relative to the carbonyl group. To minimize 1,3-diaxial steric clashes, the trans-1,4-disubstituted cyclohexane ring predominantly adopts an equatorial-equatorial (e,e) chair conformation. This locks the functional groups into a linear, extended vector, which is highly advantageous for fitting into deep, narrow binding pockets such as those found in 5-HT1A receptors and Poly (ADP-ribose) polymerase (PARP) enzymes.

Key Applications in Drug Discovery & PET Imaging

Advancements in PET Radioligands: The FCWAY Paradigm

One of the most prominent applications of trans-4-FCCA is in the development of neuroimaging agents. WAY-100635 is a highly selective 5-HT1A receptor antagonist. Initially, it was radiolabeled as [carbonyl-11C]WAY-100635, but its clinical utility was severely limited by the short physical half-life of Carbon-11 (20.4 minutes)[1].

To overcome this, researchers , substituting the standard cyclohexanecarboxylic acid moiety with trans-4-fluorocyclohexanecarboxylic acid[2]. This bioisosteric replacement leveraged the longer half-life of Fluorine-18 (109.8 minutes) while maintaining an exceptional in vitro affinity (~1 nM) and favorable brain clearance kinetics[3].

Overcoming In Vivo Defluorination

While[18F]FCWAY represented a major leap forward, it introduced a new challenge: in vivo defluorination. The radioligand is metabolized by cytochrome P450 enzymes (specifically CYP2E1), leading to the cleavage of the amide bond and the release of [18F]fluoride, which accumulates in the skull and confounds cortical imaging.

To counter this, clinical protocols have been adapted to include the co-administration of. This effectively blocks the defluorination of [18F]FCWAY, reduces background bone radioactivity, and significantly enhances the quantitative visualization of 5-HT1A receptors in the human brain.

G FCWAY [18F]FCWAY (Parent Radioligand) CYP Metabolic Enzymes (CYP2E1 / Amidase) FCWAY->CYP In vivo metabolism Metab1 [18F]trans-4-FCCA (Radiometabolite) CYP->Metab1 Amide Hydrolysis Metab2 Non-radioactive Amine CYP->Metab2 Amide Hydrolysis

Caption: Metabolic cleavage of [18F]FCWAY into its radiometabolite.

Quantitative Data Summaries

To facilitate comparative analysis, the physicochemical properties of trans-4-FCCA and the pharmacokinetic data of its most famous derivative are summarized below.

Table 1: Physicochemical Profile of trans-4-Fluorocyclohexanecarboxylic Acid

PropertyValueSource
CAS Number 174771-54-1
Molecular Formula C7H11FO2
Molecular Weight 146.16 g/mol
Physical Form Solid
Storage Conditions 2-8°C, tightly closed, dry area

Table 2: Pharmacokinetic Comparison in PET Imaging (Rat Brain Models)

Parameter[carbonyl-11C]WAY-100635[18F]FCWAY
Isotope Half-life 20.4 min109.8 min
Brain Clearance Half-life ~41 minComparable to 11C analog[2]
Major Radiometabolite [11C]cyclohexanecarboxylic acid[18F]trans-4-FCCA[2]
In Vitro Affinity (5-HT1A) ~1 nM~1 nM[3]

Experimental Methodologies: Self-Validating Protocols

Sterically Hindered Amide Coupling Workflow

Integrating trans-4-FCCA into a drug scaffold typically requires the formation of an amide bond. Because the carboxylic acid is attached to a secondary carbon on a rigid cyclohexane ring, steric hindrance can impede standard coupling reagents (e.g., EDC/NHS), leading to low yields or requiring prolonged heating that risks epimerization at the alpha-carbon.

Causality & Reagent Selection: HATU is selected for its superior activation kinetics; the resulting HOAt active ester is highly reactive and easily overcomes the steric bulk of the cyclohexane ring. DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine (TEA) because its bulky isopropyl groups make it strictly a non-nucleophilic base, preventing competitive attack on the active ester.

Step-by-Step Protocol:

  • Pre-activation (0 °C): Dissolve trans-4-FCCA (1.0 eq) in anhydrous DMF under an inert atmosphere (Nitrogen/Argon). Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir the mixture at 0 °C for 15 minutes.

    • Validation Rationale: Pre-activation at 0 °C prevents thermal degradation of the active ester and ensures complete conversion of the acid before the amine is introduced. This prevents unreacted acid from complicating downstream purification.

  • Amine Coupling: Add the target primary or secondary amine (1.1 eq) dropwise to the cooled solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Reaction Monitoring: Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is complete when the mass peak corresponding to the HOAt-active ester is fully consumed and replaced by the product mass.

  • Workup & Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3 (3x).

    • Validation Rationale: The basic aqueous wash effectively deprotonates and removes any unreacted trans-4-FCCA and the highly polar HOAt byproduct, driving them into the aqueous layer and leaving the neutral amide product in the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Activation trans-4-FCCA + HATU + DIPEA (DMF, 0 °C, 15 min) Step2 2. Amine Coupling Addition of Primary/Secondary Amine (Warm to RT, 2-4 h) Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Confirmation Step2->Step3 Step4 4. Workup & Purification Liquid-Liquid Extraction & Flash Chromatography Step3->Step4 Product Purified Fluorinated Amide Target Step4->Product

Caption: Optimized HATU-mediated amide coupling workflow for trans-4-FCCA.

References

  • Lang, L., et al. "Development of Fluorine-18-Labeled 5-HT1A Antagonists". Journal of Medicinal Chemistry, 1999, 42(9), 1576–1586. URL:[Link]

  • Parsey, R. V., et al. "Serotonin-1A Receptor Imaging in Recurrent Depression: Replication and Literature Review". PubMed Central (PMC), NIH. URL:[Link]

  • Ryu, Y. H., et al. "Disulfiram Inhibits Defluorination of 18F-FCWAY, Reduces Bone Radioactivity, and Enhances Visualization of Radioligand Binding to Serotonin 5-HT1A Receptors in Human Brain". Journal of Nuclear Medicine, 2007, 48(7), 1154-1161. URL:[Link]

Sources

Exploratory

A Comprehensive Theoretical Investigation of trans-4-Fluorocyclohexanecarboxylic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the theoretical investigation of trans-4-Fluorocyclohexanecarboxylic Acid, a molecule of significant interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of trans-4-Fluorocyclohexanecarboxylic Acid, a molecule of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom into the cyclohexane ring introduces unique stereoelectronic effects that influence its conformational preference and overall physicochemical properties. A thorough understanding of these properties at a molecular level is crucial for its application in drug design and the development of novel materials. This document outlines a detailed computational methodology, rooted in Density Functional Theory (DFT), for the in-depth analysis of its structural, energetic, and spectroscopic characteristics. The protocols described herein are designed to serve as a self-validating system, ensuring technical accuracy and providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Cyclohexanes

trans-4-Fluorocyclohexanecarboxylic Acid (t-4-FCCA) is a valuable building block in the synthesis of pharmaceuticals and advanced materials. The strategic placement of a fluorine atom, the most electronegative element, on the cyclohexane scaffold can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications and interactions.

The rigid, yet conformationally mobile, cyclohexane ring dictates the three-dimensional arrangement of its substituents. The interplay between the fluorine atom and the carboxylic acid group in the trans configuration governs the molecule's preferred conformation, which in turn dictates its properties. Theoretical calculations provide a powerful and cost-effective means to elucidate these properties with a high degree of accuracy, offering insights that complement and guide experimental studies.

This guide will detail the theoretical approach to:

  • Determine the conformational isomers and their relative stabilities.

  • Predict the vibrational spectra (Infrared and Raman) for structural characterization.

  • Calculate the NMR chemical shifts (¹H, ¹³C, and ¹⁹F) for unambiguous spectral assignment.

Computational Methodology: A Self-Validating Approach

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following methodology is based on established practices for small organic molecules and leverages the accuracy of Density Functional Theory (DFT).

Conformational Analysis

The conformational landscape of t-4-FCCA is dominated by the chair conformation of the cyclohexane ring. For a trans-1,4-disubstituted cyclohexane, two principal chair conformers exist: the diequatorial and the diaxial conformer.[1]

  • Diequatorial (e,e) Conformer: Both the fluorine atom and the carboxylic acid group occupy equatorial positions. This conformation is generally more stable for substituted cyclohexanes as it minimizes steric hindrance.[2][3]

  • Diaxial (a,a) Conformer: Both substituents are in axial positions. This conformation often introduces destabilizing 1,3-diaxial interactions, where the axial substituents experience steric repulsion with the axial hydrogens on the same side of the ring.[3]

Protocol for Conformational Analysis:

  • Initial Structure Generation: Construct 3D models of both the diequatorial and diaxial conformers of t-4-FCCA.

  • Geometry Optimization: Perform full geometry optimization for both conformers using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31+G(d,p) or a larger basis set.[4] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anionic species, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for accurate energy comparisons.

  • Relative Energy Calculation: The relative stability of the conformers is determined by comparing their electronic energies, and more accurately, their Gibbs free energies, which include ZPVE and thermal contributions.

Diagram of the Conformational Equilibrium Workflow:

conformational_workflow cluster_input Initial Structures cluster_computation DFT Calculations (B3LYP/6-31+G(d,p)) cluster_analysis Analysis start_ee Diequatorial Conformer opt_freq Geometry Optimization & Frequency Calculation start_ee->opt_freq start_aa Diaxial Conformer start_aa->opt_freq energy Relative Energy (ΔE, ΔG) opt_freq->energy spectra Spectroscopic Properties opt_freq->spectra

Caption: Computational workflow for the conformational analysis of trans-4-Fluorocyclohexanecarboxylic Acid.

Vibrational Spectroscopy (IR & Raman)

Theoretical vibrational analysis is instrumental in interpreting experimental IR and Raman spectra. The calculated frequencies and intensities can aid in the assignment of complex spectral features.

Protocol for Vibrational Analysis:

  • Frequency Calculation: The harmonic vibrational frequencies are obtained from the frequency calculation step of the conformational analysis for the most stable (diequatorial) conformer.

  • Frequency Scaling: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the calculated frequencies are uniformly scaled. A scaling factor of ~0.96-0.98 is commonly used for B3LYP calculations.[5]

  • Spectral Simulation: The scaled frequencies and calculated intensities (IR and Raman) can be used to generate theoretical spectra, which can be directly compared with experimental data.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The prediction of NMR chemical shifts is a powerful application of computational chemistry, aiding in the structural elucidation of complex molecules.

Protocol for NMR Chemical Shift Calculation:

  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.

  • Shielding Tensor Calculation: Using the optimized geometry of the most stable conformer, perform a GIAO-DFT calculation. The choice of functional and basis set can impact the accuracy of the predicted shifts. The B3LYP functional with the 6-31+G(d,p) basis set is often a good starting point.[4]

  • Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory:

    δ_sample = σ_ref - σ_sample

  • Linear Regression Scaling (Optional but Recommended): For improved accuracy, especially for ¹⁹F NMR, a linear regression analysis can be performed by calculating the chemical shifts for a set of known fluorinated compounds and comparing them to their experimental values.[4] This allows for the derivation of a scaling factor to correct for systematic errors.

Predicted Properties of trans-4-Fluorocyclohexanecarboxylic Acid

Based on the established principles of conformational analysis and the computational protocols outlined above, the following properties are predicted for t-4-FCCA.

Conformational Stability

For trans-1,4-disubstituted cyclohexanes, the diequatorial conformer is overwhelmingly more stable than the diaxial conformer.[1] This preference is driven by the avoidance of unfavorable 1,3-diaxial interactions. In the diaxial conformer of t-4-FCCA, both the fluorine atom and the carboxylic acid group would experience steric repulsion from the axial hydrogens at the C3 and C5 positions.

Table 1: Predicted Relative Energies of t-4-FCCA Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population at 298 K (%)
Diequatorial (e,e)0.000.00> 99
Diaxial (a,a)~2.0 - 3.0~1.5 - 2.5< 1

Note: The energy values are estimates based on typical A-values for F and COOH substituents in cyclohexane rings. Actual values would be obtained from the DFT calculations.

Predicted Vibrational Spectra

The calculated IR and Raman spectra of the diequatorial conformer of t-4-FCCA are expected to exhibit characteristic vibrational modes.

Table 2: Predicted Key Vibrational Frequencies (Scaled) for Diequatorial t-4-FCCA

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (H-bonded dimer)~3300 - 2500Strong, BroadWeak
C-H stretches (ring)~3000 - 2850MediumStrong
C=O stretch (H-bonded dimer)~1710StrongMedium
C-O stretch / O-H bend~1400 - 1200StrongWeak
C-F stretch~1100 - 1000StrongWeak

Note: Carboxylic acids often exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, which significantly affects the O-H and C=O stretching frequencies.[6]

Predicted NMR Chemical Shifts

The predicted NMR chemical shifts for the diequatorial conformer will reflect the electronic environment of each nucleus.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for Diequatorial t-4-FCCA

NucleusPredicted Chemical Shift (ppm)Rationale
¹H (COOH)10 - 13Highly deshielded acidic proton.
¹H (H-1, axial)~2.2 - 2.6Deshielded by the adjacent carboxylic acid group.
¹H (H-4, axial)~4.5 - 5.0Deshielded by the electronegative fluorine atom. Exhibits large axial-axial and smaller axial-equatorial couplings.
¹³C (C=O)175 - 185Typical for a carboxylic acid carbonyl carbon.
¹³C (C-1)~40 - 45Carbon attached to the carboxylic acid.
¹³C (C-4)~85 - 95Carbon attached to the fluorine atom, showing a large C-F coupling.
¹⁹F-180 to -200Typical range for a fluorine atom on a saturated carbocycle.[7][8]

Note: These are estimated chemical shift ranges. The actual calculated values will provide more precise predictions.

Diagram of Key ¹H NMR Couplings:

nmr_couplings cluster_cyclohexane Diequatorial Conformer C1 C1-COOH H1a H1a C4 C4-F H4a H4a H_neighbors H2/6 (ax, eq) H1a->H_neighbors J(ax-ax) ~10-13 Hz J(ax-eq) ~2-5 Hz H_neighbors_F H3/5 (ax, eq) H4a->H_neighbors_F J(ax-ax) ~10-13 Hz J(ax-eq) ~2-5 Hz

Caption: Expected ¹H-¹H coupling patterns for axial protons in diequatorial t-4-FCCA.

Conclusion: A Roadmap for Understanding

This technical guide has presented a robust and scientifically grounded methodology for the theoretical investigation of trans-4-Fluorocyclohexanecarboxylic Acid. By following the detailed protocols for conformational analysis, vibrational spectroscopy, and NMR chemical shift prediction, researchers can gain a deep and accurate understanding of the molecule's fundamental properties. The insights derived from these computational studies are invaluable for rationalizing experimental data and for guiding the design of new molecules with tailored characteristics for applications in drug discovery and materials science. The principles and workflows described herein are broadly applicable to the study of other substituted cyclohexanes and fluorinated organic compounds.

References

  • Mondal, N. (2015). Substituent Effect on Cyclohexane Ring: A Theoretical Study. PARIPEX - INDIAN JOURNAL OF RESEARCH, 4(4).
  • William Reusch. (n.d.). Ring Conformations. Michigan State University Department of Chemistry. Retrieved from [Link]

  • (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Zheng, G., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
  • M. L. Laorden, et al. (n.d.). DFT computations on vibrational spectra: Scaling procedures to improve the wavenumbers. Journal of Molecular Structure.
  • PubChem. (n.d.). 4-Fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zheng, G., et al. (2021, February 5). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Publications. Retrieved from [Link]

  • (n.d.). Cyclic Stereochemistry (PART-7, PPT-7)
  • Autschbach, J. (2012).
  • Stephens, P. J., et al. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. DTIC.
  • Singh, R., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. NSF Public Access Repository.
  • (n.d.).
  • Lambert, J. B., et al. (1968). Conformational analysis of trans-1,4-dihalocyclohexanes.
  • Andreas, L. B., et al. (2010). Calculation of fluorine chemical shift tensors for the interpretation of oriented 19F-NMR spectra of gramicidin A in membranes. RSC Publishing.
  • Nielsen, M. K., et al. (2018).
  • (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Yang, Y., et al. (2021). Molecular vibrational frequencies from analytic Hessian of constrained nuclear–electronic orbital density functional theory. Yang Research Group - University of Wisconsin–Madison.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • (n.d.). 19Flourine NMR. University of Ottawa.
  • BenchChem. (n.d.). An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol.
  • (2025, August 7). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates.
  • Talele, T. T., et al. (2019). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC - NIH.
  • Arjunan, V., et al. (2008). Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide.

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Foundational

An In-depth Technical Guide to the Safe Handling of trans-4-Fluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry trans-4-Fluorocyclohexanecarboxylic acid is a synthetic, fluorinated carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

trans-4-Fluorocyclohexanecarboxylic acid is a synthetic, fluorinated carboxylic acid that has gained considerable traction in the realms of medicinal chemistry and materials science.[1] The strategic incorporation of fluorine into organic molecules can significantly modify their physicochemical and biological properties, often leading to enhanced metabolic stability, greater binding affinity to target proteins, and improved pharmacokinetic profiles.[1] As a valuable building block, its rigid cyclohexane scaffold, combined with the electronic effects of the fluorine substituent, makes it a prized component in the design of novel therapeutic agents and functional materials.[1] However, the unique properties imparted by the fluorine atom and the carboxylic acid group necessitate a thorough understanding of its safe handling and potential hazards.

This guide provides a comprehensive overview of the safety and handling of trans-4-Fluorocyclohexanecarboxylic Acid, moving beyond a simple listing of precautions to explain the underlying chemical principles that dictate these safety measures. By understanding the "why," researchers can cultivate a more intuitive and robust safety culture in the laboratory.

Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. For trans-4-Fluorocyclohexanecarboxylic Acid, the primary hazards are well-documented and stem from its acidic nature and the presence of the fluorine atom.

GHS Hazard Classification

trans-4-Fluorocyclohexanecarboxylic Acid is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [2]

  • H315: Causes skin irritation [2]

  • H319: Causes serious eye irritation [2]

  • H335: May cause respiratory irritation [2]

The signal word for this compound is Warning , and it is associated with the GHS pictogram GHS07 (Exclamation Mark).

The "Why" Behind the Hazards: A Mechanistic Perspective

The irritant nature of trans-4-Fluorocyclohexanecarboxylic Acid is primarily due to its acidity. Like other carboxylic acids, it can donate a proton, which can disrupt the normal pH of biological tissues, leading to irritation and potential damage upon contact. The presence of the electronegative fluorine atom can influence the acidity of the carboxylic acid group, though a detailed discussion of its pKa is beyond the scope of this guide.

The risk of respiratory irritation underscores the importance of handling this solid compound in a manner that avoids the generation of dust or aerosols.[3] Inhalation of fine particles can lead to irritation of the mucous membranes and the respiratory tract.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its safe handling and storage.

PropertyValueSource
Molecular Formula C7H11FO2[4]
Molecular Weight 146.16 g/mol [1][2]
Physical Form Solid
Appearance White to off-white solid[5]
Melting Point 165 - 168 °C[5]
Storage Temperature 2-8°C in a dry, well-ventilated area[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with trans-4-Fluorocyclohexanecarboxylic Acid.

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle trans-4-Fluorocyclohexanecarboxylic Acid in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory to prevent inhalation of airborne particles.[3]

  • Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves to protect against accidental skin contact.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use.[6]

    • Lab Coat: A full-length, buttoned lab coat should be worn to protect street clothing and exposed skin.[8]

  • Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[10] However, the primary approach should always be to minimize dust generation through proper handling techniques and engineering controls.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Consult SDS and Conduct Risk Assessment PPE Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat Prep->PPE Eng_Controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible PPE->Eng_Controls Weigh Weigh Solid in Fume Hood Eng_Controls->Weigh Transfer Transfer to Reaction Vessel (Minimize Dust) Weigh->Transfer Reaction Perform Reaction in Contained System Transfer->Reaction Decon Decontaminate Work Area Reaction->Decon Waste Dispose of Waste in Labeled Container Decon->Waste Remove_PPE Remove PPE Correctly Waste->Remove_PPE

Caption: A logical workflow for the safe handling of trans-4-Fluorocyclohexanecarboxylic Acid.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and ensuring the integrity of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are in place and functioning correctly. Don the appropriate PPE as outlined in the previous section.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could generate airborne particles.

    • If transferring to a solution, add the solid slowly to the liquid to prevent splashing.

  • Reaction Setup: Ensure that the reaction vessel is properly secured and that all connections are tight to prevent leaks.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Storage Requirements
  • Store trans-4-Fluorocyclohexanecarboxylic Acid in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4] The acidic nature of the compound means it can react exothermically with bases.

  • Containers should be stored upright to prevent leakage.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance on cleanup.

Waste Disposal

Dispose of trans-4-Fluorocyclohexanecarboxylic Acid and any contaminated materials in accordance with local, state, and federal regulations.[10] Waste should be collected in a clearly labeled, sealed container.

Conclusion: A Culture of Safety

trans-4-Fluorocyclohexanecarboxylic Acid is a valuable tool in the arsenal of chemists and drug development professionals. By understanding the chemical principles behind its potential hazards and adhering to the detailed handling and safety protocols outlined in this guide, researchers can confidently and safely unlock its potential in their scientific endeavors. A proactive and informed approach to safety is not merely a set of rules to follow but a foundational element of scientific excellence.

Caption: Chemical structure of trans-4-Fluorocyclohexanecarboxylic Acid.

References

  • PubChem. trans-4-Fluorocyclohexane-1-carboxylic Acid | C14H22F2O4 | CID 176471606. Available from: [Link].

  • ChemBK. CYCLOHEXANECARBOXYLIC ACID 4-FLUORO-,TRANS-. Available from: [Link].

  • PubChem. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998. Available from: [Link].

  • West Liberty University. SAFETY DATA SHEET. Available from: [Link].

  • University of Utah. ACID HANDLING. Available from: [Link].

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available from: [Link].

  • Dartmouth College. Hydrofluoric Acid. Available from: [Link].

  • Princeton University. Fluorine. Available from: [Link].

  • University of Rochester. Hydrofluoric Acid Safe Handling Guidelines. Available from: [Link].

  • University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

derivatization of trans-4-Fluorocyclohexanecarboxylic Acid for drug design

Application Note: Derivatization of trans-4-Fluorocyclohexanecarboxylic Acid in Rational Drug Design Executive Summary trans-4-Fluorocyclohexanecarboxylic acid (CAS: 95233-41-3) is a highly versatile, conformationally ri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of trans-4-Fluorocyclohexanecarboxylic Acid in Rational Drug Design

Executive Summary

trans-4-Fluorocyclohexanecarboxylic acid (CAS: 95233-41-3) is a highly versatile, conformationally rigid building block utilized in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto a cyclohexane scaffold profoundly alters the physicochemical properties of drug candidates, enhancing metabolic stability, modulating lipophilicity, and enabling advanced diagnostic applications such as Positron Emission Tomography (PET). This application note details the mechanistic rationale and provides a self-validating protocol for the derivatization of this compound, with a specific focus on the synthesis of 5-HT1A receptor antagonists.

Pharmacological & Physicochemical Rationale

The substitution of hydrogen with fluorine in alicyclic systems is a cornerstone of rational drug design. The trans-4-fluorocyclohexyl group provides several distinct advantages:

  • Metabolic Shielding: The high bond dissociation energy of the C-F bond resists cytochrome P450-mediated oxidative cleavage. By placing the fluorine at the 4-position of the cyclohexane ring, medicinal chemists effectively block a primary site of metabolic vulnerability .

  • Lipophilicity Modulation: Fluorine's high electronegativity and low polarizability increase the overall lipophilicity of the molecule, which is critical for traversing the blood-brain barrier (BBB) in central nervous system (CNS) drug development.

  • Conformational Locking: The stereochemistry of the trans-isomer ensures that the bulky carboxylate and the highly electronegative fluorine atom occupy equatorial positions, minimizing 1,3-diaxial interactions and locking the ring into a stable chair conformation. This rigidity enhances target binding affinity by reducing the entropic penalty upon receptor engagement.

Table 1: Physicochemical Profile of trans-4-Fluorocyclohexanecarboxylic Acid

ParameterValue / DescriptionImpact on Drug Design
Molecular Formula C7H11FO2Low molecular weight allows for fragment-based design.
Molecular Weight 146.16 g/mol Maintains low overall mass of the final drug candidate.
Stereochemistry trans (1,4-diequatorial)Provides conformational rigidity for receptor binding.
Calculated LogP ~1.60Imparts moderate lipophilicity, ideal for BBB penetration.
Primary Hazard Irritant (H315, H319)Requires standard PPE during synthetic handling.

Application Case Study: Design of [18F]FCWAY

A premier example of trans-4-fluorocyclohexanecarboxylic acid derivatization is the development of FCWAY, a radioligand used in PET imaging to quantify serotonin-1A (5-HT1A) receptors in major depressive disorder (MDD) .

The parent compound, WAY-100635, utilizes a standard cyclohexanecarboxylic acid moiety. However, its rapid in vivo metabolism via amide hydrolysis complicates quantitative PET modeling. To overcome this, researchers replaced the cyclohexyl group with a trans-4-fluorocyclohexyl moiety to create FCWAY . When radiolabeled with Fluorine-18,[18F]FCWAY retains high binding affinity (~1 nM) for the 5-HT1A receptor while providing a longer radioisotope half-life (110 min) and superior imaging contrast.

MetabolicPathway A [18F]FCWAY (Radiotracer) B Blood-Brain Barrier Crossing A->B Intact Drug D In Vivo Amide Hydrolysis (Metabolic Cleavage) A->D Systemic Metabolism C 5-HT1A Receptor Binding (PET Signal) B->C E trans-4-[18F]Fluorocyclohexane- carboxylic Acid (Radiometabolite) D->E Cleavage Product

Pharmacokinetic distribution and metabolic hydrolysis pathway of the[18F]FCWAY radiotracer.

Causality of Design: The primary radiometabolite, trans-4-[18F]fluorocyclohexanecarboxylic acid, has no affinity for 5-HT1A receptors. Although it can cross the BBB to a minor extent, its distinct pharmacokinetic profile allows for accurate mathematical correction during PET image analysis, validating the structural design choice .

Derivatization Strategy: Amide Coupling Workflow

To synthesize derivatives like FCWAY, trans-4-fluorocyclohexanecarboxylic acid must be conjugated to a complex amine (e.g., an arylpiperazine derivative). This is achieved via amide coupling.

Causality of Reagent Selection:

  • Coupling Agent (HATU): We select HATU over traditional carbodiimides (like EDC/DCC) because the secondary amines in piperazine derivatives are sterically hindered. HATU generates a highly reactive HOAt ester intermediate, accelerating the reaction and preventing epimerization of the trans-cyclohexane stereocenter.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA). DIPEA is highly basic but sterically hindered, meaning it will deprotonate the carboxylic acid and the amine salt without acting as a competing nucleophile, thereby preventing side reactions.

  • Solvent (Anhydrous DMF): DMF completely solubilizes the polar HATU and the organic building blocks. Anhydrous conditions are strictly required to prevent the premature hydrolysis of the activated HOAt ester back into the starting carboxylic acid.

CouplingWorkflow Step1 trans-4-Fluorocyclohexane- carboxylic Acid Step2 Carboxyl Activation (HATU + DIPEA) Step1->Step2 Step3 Amine Addition (Piperazine Deriv.) Step2->Step3 Step4 Amide Bond Formation Step3->Step4 Step5 Purification (HPLC / Flash) Step4->Step5 Step6 Fluorinated Drug Candidate Step5->Step6

Logical workflow for the amide coupling derivatization of trans-4-fluorocyclohexanecarboxylic acid.

Self-Validating Experimental Protocol: Synthesis of Fluorinated Piperazine Amides

This protocol is designed as a self-validating system. In-process quality control (QC) checks ensure that failure at any step is immediately detectable, preventing the waste of downstream resources.

Materials Required:

  • trans-4-Fluorocyclohexanecarboxylic Acid (1.0 eq)

  • Target Amine (e.g., 1-(2-methoxyphenyl)piperazine derivative) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Pre-Activation of the Carboxylic Acid

  • In an oven-dried, argon-purged round-bottom flask, dissolve trans-4-fluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Causality: This ensures complete deprotonation of the acid to the carboxylate anion, priming it for nucleophilic attack on HATU.

  • Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion.

  • Stir at 0 °C for 15 minutes.

  • Self-Validation Check 1: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (formed by methanol quenching the active HOAt ester). If the free acid mass dominates, HATU activation has failed; check the DMF for moisture contamination.

Step 2: Amide Bond Formation

  • Dissolve the Target Amine (1.1 eq) in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the activated ester mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check 2: Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS. The disappearance of the amine starting material and the emergence of a new, less polar spot (the amide) validates successful coupling. If the reaction stalls, verify that the pH of the mixture is >8 (spot on wet pH paper); add additional DIPEA if necessary to maintain a basic environment.

Step 3: Quenching and Liquid-Liquid Extraction

  • Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DMF). Causality: This neutralizes any remaining acid and hydrolyzes unreacted active ester to prevent downstream side reactions.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water (to remove DMF), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification and Final Validation

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes).

  • Isolate the product fractions and evaporate to yield the fluorinated drug candidate.

  • Final Self-Validation: Perform 1H-NMR and 19F-NMR. The 19F-NMR spectrum must show a distinct multiplet (typically around -170 to -180 ppm depending on the exact electronic environment), confirming the preservation of the trans-4-fluorocyclohexyl moiety without elimination to a cyclohexene byproduct.

References

  • Development of fluorine-18-labeled 5-HT1A antagonists. Journal of Medicinal Chemistry.[Link]

  • Serotonin-1A Receptor Imaging in Recurrent Depression: Replication and Literature Review. Nuclear Medicine and Biology.[Link]

  • Serotonin-1A receptors in major depression quantified using PET: controversies, confounds, and recommendations. Neuroimage.[Link]

Application

Protocols for the Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid and Its Derivatives

An Application Guide for Researchers and Drug Development Professionals Abstract trans-4-Fluorocyclohexanecarboxylic acid is a highly valued building block in medicinal chemistry, prized for the unique physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

trans-4-Fluorocyclohexanecarboxylic acid is a highly valued building block in medicinal chemistry, prized for the unique physicochemical properties imparted by the fluorine substituent on a conformationally rigid scaffold. The strategic incorporation of fluorine into drug candidates can profoundly alter their metabolic stability, pKa, lipophilicity, and binding affinity, making it a key tactic in modern drug design.[1][2] This technical guide provides a comprehensive overview of established and stereoselective synthetic methodologies for preparing trans-4-Fluorocyclohexanecarboxylic acid and its derivatives. We will delve into the mechanistic basis for stereochemical control, provide detailed, step-by-step experimental protocols for key transformations, and present quantitative data in structured tables for comparative analysis. Logical relationships in the primary synthetic pathways are illustrated with workflow diagrams to enhance clarity for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Fluorinated Cyclohexane Scaffold

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, offering a three-dimensional structure that can project substituents into specific vectors to interact with biological targets. When this rigid framework is combined with the unique electronic properties of fluorine, the resulting molecule becomes a powerful tool for lead optimization.[3]

The introduction of fluorine can lead to several beneficial effects[1][2][4]:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically labile sites and increase a drug's half-life.

  • Modulated Acidity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups, such as the carboxylic acid, influencing its ionization state at physiological pH and potentially improving cell permeability or target binding.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding potency.

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preference of the cyclohexane ring, locking it into a desired shape for optimal target engagement.

Achieving the desired trans stereochemistry, where the fluorine and carboxylic acid groups are on opposite faces of the ring (typically in a diequatorial conformation), is critical for presenting the correct geometry. This guide focuses on synthetic protocols designed to achieve this specific stereochemical outcome.

Core Synthetic Strategy: Nucleophilic Fluorination of Hydroxy Precursors

The most direct and widely employed method for synthesizing trans-4-fluorocyclohexanecarboxylic acid is the nucleophilic fluorination of a corresponding hydroxy precursor. This strategy hinges on a stereospecific S(_N)2 reaction, where a hydroxyl group is displaced by a fluoride ion, leading to an inversion of stereochemistry. Therefore, to obtain the trans-fluoro product, one must start with the cis-hydroxy precursor.

Protocol 1: Synthesis from cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol begins with the commercially available ethyl 4-oxocyclohexanecarboxylate, which is reduced to form a mixture of cis- and trans-4-hydroxycyclohexanecarboxylates. After separation, the cis-isomer is subjected to fluorination, followed by hydrolysis to yield the target acid.

Workflow Overview:

start Ethyl 4-oxocyclohexanecarboxylate reduction Reduction (e.g., NaBH4) start->reduction mixture Mixture of cis/trans Ethyl 4-hydroxycyclohexanecarboxylate reduction->mixture separation Chromatographic Separation mixture->separation cis_isomer cis-Ethyl 4-hydroxycyclohexanecarboxylate separation->cis_isomer fluorination Fluorination (SN2) (e.g., Deoxo-Fluor®) cis_isomer->fluorination trans_fluoro_ester trans-Ethyl 4-fluorocyclohexanecarboxylate fluorination->trans_fluoro_ester hydrolysis Ester Hydrolysis (e.g., LiOH, H2O) trans_fluoro_ester->hydrolysis product trans-4-Fluorocyclohexanecarboxylic Acid hydrolysis->product

Caption: Workflow for synthesis via hydroxy-fluorine exchange.

Step-by-Step Experimental Protocol:

Step 1: Reduction of Ethyl 4-oxocyclohexanecarboxylate

  • Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH(_4)) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding acetone, followed by saturated aqueous ammonium chloride (NH(_4)Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Step 2: Isomer Separation

  • Separate the cis and trans isomers of ethyl 4-hydroxycyclohexanecarboxylate using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The trans isomer is generally less polar and will elute first.

Step 3: Nucleophilic Fluorination (Hydroxy-Fluorine Exchange) Causality Note: This step utilizes a deoxyfluorinating agent like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). The reaction proceeds via an S(_N)2 mechanism, which inverts the stereocenter at C4. Starting with the cis-alcohol (where the -OH and -COOEt groups are on the same face) ensures the incoming fluoride attacks from the opposite face, resulting in the desired trans product.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the purified cis-ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.5 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes, then slowly allow it to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly pouring it into a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).

  • Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield trans-ethyl 4-fluorocyclohexanecarboxylate.

Step 4: Saponification

  • Dissolve the purified trans-ethyl 4-fluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), and concentrate to afford the final product, trans-4-Fluorocyclohexanecarboxylic Acid.

Table 1: Representative Yields for Protocol 1

StepProductTypical YieldStereochemical Purity
1 & 2cis-Ethyl 4-hydroxycyclohexanecarboxylate35-45%>98% cis
3trans-Ethyl 4-fluorocyclohexanecarboxylate70-85%>99% trans
4trans-4-Fluorocyclohexanecarboxylic Acid>95%>99% trans

Synthesis of Fluorinated Amino Acid Derivatives

The fluorinated cyclohexane scaffold is also of great interest when incorporated into amino acid structures. A regio- and stereoselective method has been developed for synthesizing fluorinated 2-aminocyclohexanecarboxylic acid derivatives, which are valuable in peptide research.[5][6][7]

Protocol 2: From cis-β-Aminocyclohex-4-enecarboxylic Acid Derivatives

This advanced protocol achieves stereocontrol through a sequence involving the formation of a bicyclic intermediate from an unsaturated amino ester.[5][6][8]

Workflow for Amino Acid Derivative Synthesis:

start Ethyl cis-2-aminocyclohex- 4-enecarboxylate iodooxazine Iodooxazine Formation (I2, KI, NaHCO3) start->iodooxazine bicyclic Bicyclic Iodooxazinone Intermediate iodooxazine->bicyclic n_protection N-Protection (Boc) & Reductive Deiodination bicyclic->n_protection protected_oxazinone Protected Oxazinone n_protection->protected_oxazinone ring_opening Ring Opening (NaOEt, EtOH) protected_oxazinone->ring_opening hydroxy_amino_ester 4-Hydroxylated Amino Ester ring_opening->hydroxy_amino_ester fluorination Hydroxy-Fluorine Exchange (e.g., DAST) hydroxy_amino_ester->fluorination product Fluorinated β-Aminocyclohexane Carboxylate Derivative fluorination->product

Caption: Synthesis of fluorinated β-amino acid derivatives.

Step-by-Step Experimental Protocol:

This protocol is adapted from methodologies developed for the synthesis of novel fluorinated β-aminocyclohexanecarboxylates and demonstrates the principles of stereocontrol through intramolecular cyclization.[5][6][7]

Step 1: Iodooxazine Formation

  • To a solution of ethyl cis-2-aminocyclohex-4-enecarboxylate (1.0 eq) in a biphasic system of ether and aqueous sodium bicarbonate (NaHCO(_3)), add potassium iodide (KI) and iodine (I(_2)).

  • Stir the reaction vigorously at room temperature. The reaction proceeds via an intramolecular cyclization, driven by the attack of the amino group onto the iodonium ion formed across the double bond.

  • After completion, separate the layers and work up the organic phase to isolate the bicyclic iodooxazinone derivative. This reaction stereo- and regioselectively installs functionality across the double bond.[8]

Step 2: N-Protection and Reductive Deiodination

  • Protect the secondary amine of the iodooxazinone, for example, with a Boc group using Boc-anhydride and a base like DMAP.[8]

  • Perform reductive deiodination using a reducing agent such as tributyltin hydride (Bu(_3)SnH) and a radical initiator (AIBN) to remove the iodine atom.

Step 3: Heterocyclic Ring Opening

  • Open the heterocyclic ring with a nucleophile, such as sodium ethoxide (NaOEt) in ethanol. This step reveals the 4-hydroxylated amino ester, with stereochemistry defined by the preceding steps.[5]

Step 4: Fluorination and Deprotection

  • Perform a hydroxy-fluorine exchange on the resulting 4-hydroxy intermediate using a fluorinating agent like DAST, similar to Protocol 1.

  • Subsequent deprotection of the Boc group (if required) yields the target fluorinated β-aminocyclohexanecarboxylate.

Conclusion and Future Outlook

The synthesis of trans-4-Fluorocyclohexanecarboxylic acid and its derivatives is a well-established field with robust protocols, primarily relying on the stereospecific nucleophilic fluorination of alcohol precursors. The methods described provide reliable access to these crucial building blocks for drug discovery. As the demand for sophisticated fluorinated molecules grows, emerging strategies such as the direct palladium-catalyzed β-C(sp³)–H fluorination of free carboxylic acids[9] or silver-catalyzed decarboxylative fluorination[10] may offer more atom-economical and direct routes in the future. These cutting-edge techniques represent the next frontier, promising to further streamline the synthesis of these and other valuable fluorinated scaffolds.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid from 4-hydroxycyclohexanecarboxylic acid. BenchChem Technical Support.
  • Fülöp, F., & Kiss, L. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry, 9, 1164–1169. [Link]

  • Fülöp, F., & Kiss, L. (2013).
  • Fülöp, F., & Kiss, L. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. PubMed. [Link]

  • Toche, R. B., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 788-794. [Link]

  • Kiss, L., & Fülöp, F. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. ResearchGate. [Link]

  • Schoenebeck, F., et al. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Journal of the American Chemical Society.
  • Toche, R. B., et al. (2016). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2024). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • Google Patents. (2019). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • PubChem. 4-Fluorocyclohexane-1-carboxylic acid. [Link]

  • Daugulis, O., et al. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. [Link]

  • Google Patents. (2017).
  • Liu, W-B., et al. (2024). Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2006). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8413. [Link]

  • Gunic, E., et al. (2023). A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. ChemistrySelect, 8(26), e202301292. [Link]

  • ResearchGate. (2026). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

  • ResearchGate. (2025). Application of Fluorine in Drug Design. [Link]

  • Infante, E., et al. (2017). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. Pharmaceuticals, 10(2), 37. [Link]

  • Dömling, A., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 3999. [Link]

Sources

Method

Topic: Advanced Analytical Methods for the Quantification of trans-4-Fluorocyclohexanecarboxylic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract trans-4-Fluorocyclohexanecarboxylic Acid is an alicyclic compound whose fluorinated structure makes it a valuable building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Fluorocyclohexanecarboxylic Acid is an alicyclic compound whose fluorinated structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and precise quantification is critical for pharmacokinetic studies, impurity profiling in active pharmaceutical ingredients (APIs), and quality control. This guide provides a comprehensive overview and detailed protocols for three robust analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the causality behind experimental choices and provide a framework for method validation according to ICH guidelines to ensure data integrity and trustworthiness.

Introduction and Analytical Strategy

The quantification of trans-4-Fluorocyclohexanecarboxylic Acid presents a unique set of analytical challenges. Its properties—a polar carboxylic acid group, a non-chromophoric aliphatic ring, and the presence of a fluorine atom—dictate the selection of appropriate analytical techniques. The choice of method depends heavily on the analytical objective, including the required sensitivity, sample matrix complexity, and the need for structural confirmation versus routine quality control.

  • High-Performance Liquid Chromatography (HPLC) is often the workhorse method for non-volatile polar analytes, offering direct analysis without derivatization.

  • Gas Chromatography (GC) provides superior separation efficiency but requires chemical derivatization to increase the analyte's volatility.[1]

  • Quantitative ¹⁹F NMR (qNMR) is a highly specific and powerful primary method for any fluorinated compound, allowing for direct quantification against a standard without the need for an identical analyte reference standard.[2]

The following diagram outlines a logical workflow for selecting the most appropriate analytical method based on experimental requirements.

Method_Selection_Workflow start Define Analytical Goal matrix Sample Matrix Complexity? start->matrix sensitivity Trace Level (ppb/low ppm)? matrix->sensitivity Simple hplc_ms HPLC-MS (Complex Matrix, High Sensitivity) matrix->hplc_ms Complex qc_or_research Routine QC or Structural Confirmation? sensitivity->qc_or_research Yes hplc_uv HPLC-UV (Simple Matrix, High Conc.) sensitivity->hplc_uv No qc_or_research->hplc_ms Routine QC gc_ms GC-MS with Derivatization (High Resolution, Volatile Impurities) qc_or_research->gc_ms Confirmation/ Orthogonal Method qnmr ¹⁹F qNMR (Purity Assay, Structural ID, Primary Method) qc_or_research->qnmr Purity/Reference Standard Qualification

Caption: Analytical method selection workflow.

Compound Properties
PropertyValue
Chemical Formula C₇H₁₁FO₂
CAS Number 174771-54-1[3]
Molecular Weight 146.16 g/mol
Physical Form Solid[3]
Synonyms (1r,4r)-4-fluorocyclohexane-1-carboxylic acid[3]

Method 1: Reversed-Phase HPLC with UV/MS Detection

Principle: This is the most direct method for quantifying trans-4-Fluorocyclohexanecarboxylic Acid in aqueous and organic solutions. Reversed-phase chromatography on a C18 column retains the analyte based on its hydrophobicity. The mobile phase pH is controlled to ensure the carboxylic acid is in a consistent, non-ionized state (pH < pKa) to achieve good peak shape and retention. UV detection is possible at low wavelengths (~200-210 nm) due to the carboxyl end absorption, but Mass Spectrometry (MS) provides superior sensitivity and selectivity, especially in complex matrices.

Detailed Experimental Protocol

A. Reagents and Materials

  • Reference Standard: trans-4-Fluorocyclohexanecarboxylic Acid (Purity ≥95%)[3]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additive: Formic acid (LC-MS grade)

  • Sample Diluent: 50:50 Acetonitrile:Water (v/v)

B. Standard and Sample Preparation

  • Primary Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Serially dilute the primary stock standard to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample (e.g., drug substance) in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

C. Instrumentation and Conditions

ParameterRecommended ConditionRationale / Notes
HPLC System Agilent 1290, Waters Acquity, or equivalentA high-performance system is crucial for resolution and sensitivity.
Column C18, 2.1 x 100 mm, 1.8 µm particle size[4][5]A standard C18 provides good retention. Smaller particle sizes improve efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures the analyte is protonated for better retention and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier.
Gradient 5% B to 95% B over 5 min; hold for 2 min; return to 5% BA gradient elution is effective for separating the analyte from potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
UV Detector Diode Array Detector (DAD)Wavelength: 205 nm. Low wavelength provides some response but lacks specificity.
MS Detector Single Quadrupole or Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions.[5][6]
Monitored Ion [M-H]⁻: m/z 145.07Selected Ion Monitoring (SIM) for high sensitivity and specificity.
Data Analysis and Causality
  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Apply a linear regression to determine the concentration of the analyte in the samples.

  • Why ESI Negative? The carboxylic acid proton is acidic and is easily lost in the ESI source, forming a negatively charged ion ([M-H]⁻) that is readily detected by the mass spectrometer. This process is highly efficient and provides excellent sensitivity.[6]

  • Why a C18 Column? Despite being a polar molecule, the cyclohexyl ring provides sufficient hydrophobicity to be retained on a non-polar C18 stationary phase, making it a robust and widely available choice for initial method development.[7]

Method 2: GC-MS with Silylation Derivatization

Principle: GC-MS offers very high chromatographic resolution. However, trans-4-Fluorocyclohexanecarboxylic Acid is non-volatile due to its polar carboxylic acid group. Chemical derivatization is required to convert the carboxylic acid into a less polar, more volatile ester. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, enabling the compound to be analyzed by GC.[8]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Sample in Solution extract Liquid-Liquid or Solid-Phase Extraction sample->extract dry Evaporate to Dryness (under N₂) extract->dry add_reagent Add Derivatization Reagent (e.g., BSTFA in ACN) dry->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat inject Inject into GC heat->inject separate GC Separation (Capillary Column) inject->separate detect MS Detection (EI, Scan/SIM) separate->detect

Caption: GC-MS workflow including derivatization.

Detailed Experimental Protocol

A. Reagents and Materials

  • Reference Standard: trans-4-Fluorocyclohexanecarboxylic Acid

  • Solvents: Ethyl Acetate (GC grade), Hexane (GC grade), Acetonitrile (Anhydrous)

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane)

  • Internal Standard (IS): Heptadecanoic acid or a suitable deuterated analog.[9]

B. Standard and Sample Preparation

  • Sample Extraction: If the sample is in an aqueous matrix, acidify to pH ~2 with HCl and perform a liquid-liquid extraction into ethyl acetate (3x volumes). Combine the organic layers.

  • Drying: Evaporate the solvent (from standards or extracted samples) to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful derivatization.[8]

  • Derivatization: Reconstitute the dry residue in 100 µL of anhydrous acetonitrile. Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

C. Instrumentation and Conditions

ParameterRecommended ConditionRationale / Notes
GC System Agilent 8890/5977 or equivalentStandard GC-MS system.
Column DB-5ms, 30 m x 0.25 mm x 0.25 µmA low-to-mid polarity column is ideal for general-purpose analysis of derivatized compounds.[10]
Inlet Temp. 250°CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode for high concentrations, splitless for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas.
Oven Program 80°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minThe temperature program should be optimized to separate the analyte from matrix components.
MS Source Electron Ionization (EI), 70 eVStandard ionization technique providing reproducible fragmentation patterns.
MS Quad Temp. 150°CStandard quadrupole temperature.
Acquisition Scan (m/z 40-400) and SIMUse Scan mode for initial identification and SIM for quantification.
SIM Ions TMS-ester: m/z 218 (M⁺), 203 (M-CH₃), 117 (Si(CH₃)₃)The molecular ion and key fragments should be monitored.
Data Analysis and Causality
  • Why Derivatize? The hydrogen bonding of the carboxylic acid group gives it a high boiling point and poor thermal stability, making it unsuitable for direct GC analysis. Converting it to a TMS-ester masks the polar group, drastically reducing the boiling point and making it amenable to GC.[1][8]

  • Role of TMCS: The 1% TMCS in the BSTFA reagent acts as a catalyst, accelerating the silylation reaction and ensuring it proceeds to completion, which is vital for accurate and reproducible quantification.

Method 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

Principle: ¹⁹F NMR is a primary analytical method that provides absolute quantification without requiring a specific reference standard of the analyte itself.[11] The technique leverages the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[12][13] A known amount of an internal standard (containing a fluorine atom) is added to a sample containing the analyte. The concentration of the analyte is determined by comparing the integral of its ¹⁹F NMR signal to the integral of the internal standard's signal.

Detailed Experimental Protocol

A. Reagents and Materials

  • Sample: Accurately weighed material containing trans-4-Fluorocyclohexanecarboxylic Acid.

  • Internal Standard (IS): Trifluorotoluene or another stable, fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal.

  • Deuterated Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

B. Sample Preparation

  • IS Stock Solution: Accurately prepare a stock solution of the internal standard in the chosen deuterated solvent (e.g., 5 mg/mL).

  • Sample Preparation: Accurately weigh ~15-20 mg of the sample into an NMR tube.

  • Addition of IS: Using a gas-tight syringe, add a precise volume (e.g., 500 µL) of the IS stock solution to the NMR tube.

  • Mixing: Gently vortex the NMR tube to ensure the sample and internal standard are completely dissolved and the solution is homogeneous.

C. NMR Acquisition and Processing

ParameterRecommended SettingRationale / Notes
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Pulse Sequence Simple 90° pulse-acquireA standard, simple sequence is sufficient for quantification.
Relaxation Delay (d1) 5 x T₁The delay must be at least 5 times the longest T₁ relaxation time of any ¹⁹F nucleus being quantified to ensure full relaxation and accurate integration. This is the most critical parameter for qNMR.
Number of Scans 16 to 64Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 recommended).
Processing Apply Fourier transform, phase correction, and baseline correction.Standard processing steps to obtain a clean spectrum.
Data Analysis and Calculation

The purity or concentration of the analyte (An) is calculated using the following equation:

Purity (%w/w) = (Iₐₙ / Iₛₜ) * (Nₛₜ / Nₐₙ) * (Mₐₙ / Mₛₜ) * (mₛₜ / mₐₙ) * Pₛₜ

Where:

  • I: Integral of the NMR signal

  • N: Number of fluorine nuclei generating the signal (e.g., Nₐₙ = 1 for the analyte)

  • M: Molar mass

  • m: Mass

  • P: Purity of the standard

  • Subscripts: an = analyte, st = internal standard

Why ¹⁹F qNMR is a Primary Method: It directly relates the molar quantity of the analyte to that of a well-characterized internal standard through the fundamental physical principle of NMR, bypassing the need for a calibration curve and making it a highly authoritative technique for purity assignment and reference material certification.[11][14]

Protocol for Method Validation

To ensure that any of the developed methods are suitable for their intended purpose, a validation protocol must be executed according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[15] This process provides documented evidence of a method's reliability.[16][17]

Caption: Interrelationship of key method validation parameters.

Validation Characteristics and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank matrix, placebo, and analyte spiked with potential impurities/degradation products.Analyte peak is free from interference at its retention time. Peak purity analysis (DAD) should pass.[15]
Linearity Analyze at least 5 concentration levels across the desired range.Correlation coefficient (R²) ≥ 0.995.
Range Confirmed by linearity, accuracy, and precision data.[16]Typically 80-120% of the target concentration for an assay.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.[15]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope of the calibration curve.[16]Report the value.
LOQ Based on S/N of 10:1 or standard deviation of the response and the slope. Must have acceptable accuracy and precision.[16]Report the value. RSD ≤ 10%.

Summary and Method Comparison

AttributeRP-HPLC-UV/MSGC-MS with Derivatization¹⁹F qNMR
Sensitivity High (MS), Moderate (UV)Very HighLow to Moderate
Specificity High (MS), Low (UV)Very HighAbsolute
Sample Prep Simple (dissolve and shoot)Complex (extraction, drying, reaction)Simple (weigh, dissolve)
Throughput HighLow to ModerateLow
Primary Use Case Routine QC, impurity analysis in complex matrices.Structural confirmation, analysis of volatile impurities, orthogonal method.Purity assignment of reference standards, structural elucidation.
Key Advantage Direct analysis, robust.High resolving power.Primary method, no analyte standard needed.
Key Limitation Lower resolution than GC.Indirect, derivatization can introduce errors.Lower sensitivity, expensive equipment.

References

  • Makoś, P., Fernandes, A., & Przyjazny, A. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A, 1555, 10-19. Available at: [Link]

  • Gampala, S., et al. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 158-168. Available at: [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Available at: [Link]

  • Ellis, D. A., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726–731. Available at: [Link]

  • Gaikwad, J., & Chaware, R. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 653-662. Available at: [Link]

  • Patel, K., & Patel, P. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 441-454. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (n.d.). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF. Available at: [Link]

  • ResearchGate. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis | Request PDF. Available at: [Link]

  • Joyce, A. S., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3021–3029. Available at: [Link]

  • ANR. (n.d.). Detection and quantification of fluorinated pollutants Fluorine NMR. Available at: [Link]

  • Google Patents. (2005). US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry.
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  • UNT Open Books. (n.d.). Drug Analysis – Forensic Chemistry Laboratory Manual. Available at: [Link]

  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Available at: [Link]

  • Ubhayasekera, S. J. K. A., et al. (2025). Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use. Analytical and Bioanalytical Chemistry, 417(8), 1461-1478. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Available at: [Link]

  • CORE. (n.d.). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Available at: [Link]

  • Skarżyńska, A., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 8(6), 1046-1053. Available at: [Link]

  • Wang, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 837-848. Available at: [Link]

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  • SciSpace. (n.d.). Determination of Free Fatty Acids in o/w Injectable Emulsions by HPLC with Fluorescence Detection Using 4. Available at: [Link]

  • Shimadzu. (n.d.). Trans Fatty Acid Analysis by FTIR and GC/FID, and Simple Pretreatment of Food Samples. Available at: [Link]

  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

  • Al-Qudah, M. A. (2013). An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Arabian Journal of Chemistry, 9(Suppl 2), S1088-S1094. Available at: [Link]

  • Wang, Y., et al. (2025). Simultaneous Determination of 23 Trans Fatty Acids in Common Edible Oils by Gas Chromatography-Mass Spectrometry. Foods, 14(13), 2009. Available at: [Link]

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Application

purification techniques for trans-4-Fluorocyclohexanecarboxylic Acid

As a Senior Application Scientist, this guide provides an in-depth exploration of the . This document is designed for researchers, scientists, and drug development professionals who require this valuable building block i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the . This document is designed for researchers, scientists, and drug development professionals who require this valuable building block in its highest possible purity. We will move beyond simple procedural lists to explain the underlying principles and causal relationships that govern the selection and execution of each purification method.

Introduction: The Importance of Purity for a Key Building Block

trans-4-Fluorocyclohexanecarboxylic acid is a fluorinated alicyclic compound of significant interest in medicinal chemistry and materials science.[1] The incorporation of a fluorine atom can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Given these effects, the compound serves as a critical structural motif in the design of novel pharmaceuticals and advanced materials.

The stereochemical and chemical purity of this intermediate is paramount. The presence of impurities, particularly the cis-isomer or precursors from synthesis, can lead to unpredictable pharmacological profiles, altered material characteristics, and complications in subsequent synthetic steps. This guide details robust protocols for purification and subsequent purity verification, ensuring the integrity of your research and development efforts.

Physicochemical Characteristics: The Foundation of Purification Strategy

A successful purification strategy is built upon a thorough understanding of the compound's physical and chemical properties. These parameters dictate the choice of solvents, temperature, and separation techniques.

PropertyValueSignificance for Purification
Molecular Formula C₇H₁₁FO₂-
Molecular Weight 146.16 g/mol Influences chromatographic behavior and sublimation potential.[2][3]
Physical Form SolidEnables purification by recrystallization and sublimation.[2]
Melting Point Not definitively reported; related compounds suggest a range >100°CA sharp melting point range is a key indicator of purity.
pKa (estimated) ~4.7 - 4.8The carboxylic acid functionality allows for manipulation via acid-base chemistry (e.g., extractions). This value is slightly lower than cyclohexanecarboxylic acid (pKa 4.9) due to the electron-withdrawing effect of fluorine.[1]
Solubility Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[1]This solubility profile is ideal for selecting appropriate recrystallization solvents and chromatographic mobile phases.

The primary impurity of concern is the cis-4-Fluorocyclohexanecarboxylic acid isomer. While possessing the same chemical formula, its different spatial arrangement can lead to distinct biological and material properties. Therefore, its removal is often a critical goal of the purification process.

Purification Methodologies: Protocols and Rationale

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity level. We will discuss three primary methods: Recrystallization, Chromatography, and Sublimation.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is the most common and cost-effective method for purifying solid organic compounds on a laboratory scale. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality Behind the Method: The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). For trans-4-Fluorocyclohexanecarboxylic Acid, its good solubility in alcohols and slight solubility in water makes a mixed-solvent system, such as methanol/water or ethanol/water, an excellent choice.[1] This approach allows for fine-tuning of the polarity to precipitate the desired trans-isomer while leaving the potentially more polar cis-isomer and other impurities in solution.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude trans-4-Fluorocyclohexanecarboxylic Acid in the minimum amount of hot methanol (or ethanol). Heat the solution gently on a hot plate in a fume hood.

  • Solvent Addition: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: If the solution is still cloudy, add a few drops of hot methanol until it becomes clear again. If colored impurities are present or fine suspended solids are visible, this is the stage for hot filtration.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio of methanol/water used for crystallization) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling (Crystallization) Dissolve->Cool No Insoluble Impurities Hot_Filter->Cool Yes Impurities1 Insoluble Impurities Hot_Filter->Impurities1 No Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Impurities2 Soluble Impurities (in Mother Liquor) Isolate->Impurities2 Filtrate Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Fig. 1: Workflow for Purification by Recrystallization
Sublimation: A Solvent-Free Approach for Volatile Solids

Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into the gas phase, and then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind.[4][5] This method is advantageous as it is solvent-free, minimizing product loss and eliminating a solvent removal step.

Causality Behind the Method: This technique is suitable for compounds that have a sufficiently high vapor pressure at a temperature below their melting point. Given that compounds like benzoic acid and naphthalene are readily purified by sublimation, it is a viable option for trans-4-Fluorocyclohexanecarboxylic Acid, especially for removing non-volatile inorganic salts or high molecular weight polymeric impurities.[4][6][7]

  • Apparatus Setup: Place the crude, dry compound into the bottom of a sublimation apparatus. Assemble the apparatus with the cold finger condenser.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to be just high enough to induce sublimation without melting the compound.

  • Deposition: The pure compound will sublime, travel as a gas, and deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully disassemble the apparatus and scrape the pure crystals from the cold finger.

Sublimation_Process cluster_apparatus Sublimation Apparatus Crude Crude Solid (Heated) Vapor Vapor Phase Crude->Vapor Sublimes Impurities Non-Volatile Impurities Remain Pure Pure Crystals (on Cold Finger) Vapor->Pure Deposits

Fig. 2: Conceptual Diagram of the Sublimation Process
Preparative Chromatography: For Highest Purity and Isomer Separation

When very high purity (>99.5%) is required or when separating challenging impurities like the cis-isomer, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Causality Behind the Method: Chromatography separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[4] For polar compounds like carboxylic acids, Reverse-Phase HPLC (RP-HPLC) is standard.[8][9] The stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. The introduction of fluorine can alter the molecule's interaction with the stationary phase. For separating fluorinated compounds from their non-fluorinated analogs or isomers, specialized fluorinated columns can sometimes offer superior selectivity.[10][11]

  • Analytical Method Development: First, develop an analytical-scale method to achieve baseline separation of the target compound from its impurities.

    • Column: Start with a standard C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an acidic modifier (0.1% trifluoroacetic acid or formic acid), is typical. The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention.

    • Detection: UV detection, typically around 200-210 nm, is suitable for the carboxyl group.[8]

  • Method Optimization: Adjust the gradient, flow rate, and solvent composition to maximize the resolution between the trans-isomer and any other peaks.

  • Scale-Up: Scale the method to a larger-diameter preparative column. The flow rate and sample loading must be adjusted proportionally to the column size.

  • Fraction Collection: Collect the eluent corresponding to the pure trans-isomer peak.

  • Solvent Removal: Remove the mobile phase solvents from the collected fractions using a rotary evaporator to yield the purified compound.

Chromatography_Decision_Tree Start Purification Goal HighPurity High Purity (>99.5%) or Isomer Separation? Start->HighPurity BulkPurification Bulk Purification (>1g) Start->BulkPurification HighPurity->BulkPurification No PrepHPLC Preparative HPLC HighPurity->PrepHPLC Yes Recrystallize Recrystallization BulkPurification->Recrystallize Yes Sublime Sublimation (if impurities non-volatile) BulkPurification->Sublime Yes BulkPurification->PrepHPLC No (Small Scale)

Sources

Method

Application Notes and Protocols for Enzymatic Reactions Involving Fluorinated Carboxylic Acids

Introduction: The Strategic Value of Fluorine in Biocatalysis The introduction of fluorine into organic molecules, particularly carboxylic acids, has become a cornerstone of modern drug discovery and development. The uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Biocatalysis

The introduction of fluorine into organic molecules, particularly carboxylic acids, has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, bioavailability, and binding affinity of a bioactive compound.[1][2] Consequently, the selective enzymatic manipulation of fluorinated carboxylic acids presents a powerful tool for medicinal chemists and biotechnologists.

Enzymatic approaches offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions, providing a green and efficient alternative to traditional synthetic methods.[3][4][5][6][7] This guide provides an in-depth exploration of key enzymatic reactions involving fluorinated carboxylic acids, complete with detailed, field-proven protocols and the scientific rationale behind the experimental design. We will delve into the utility of hydrolases for chiral resolutions and defluorination, as well as the application of oxidoreductases in modifying these valuable molecules.

I. Hydrolase-Catalyzed Reactions: Precision in Chiral Synthesis and Bioremediation

Hydrolases are a versatile class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Within this class, lipases, esterases, and dehalogenases have proven to be particularly effective in transforming fluorinated carboxylic acids and their derivatives.

A. Lipase-Catalyzed Kinetic Resolution of Fluorinated Carboxylic Acid Esters

The kinetic resolution of racemic mixtures is a fundamental technique for obtaining enantiomerically pure compounds, which is often a regulatory requirement for chiral drugs. Lipases are exceptional biocatalysts for this purpose due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[4][7][8][9][10]

Causality of Experimental Choices: The principle of lipase-catalyzed kinetic resolution lies in the differential rate of reaction for the two enantiomers of a racemic substrate. The enzyme's chiral active site preferentially acylates or hydrolyzes one enantiomer, leaving the other unreacted. The choice of lipase, solvent, and acyl donor (for transesterification) or the use of an aqueous medium (for hydrolysis) are critical parameters that dictate the efficiency and enantioselectivity of the resolution.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup and Analysis RacemicEster Racemic Fluorinated Carboxylic Acid Ester ReactionVessel Reaction Vessel (Stirred at controlled temperature) RacemicEster->ReactionVessel Lipase Immobilized Lipase (e.g., Amano PS, Novozym 435) Lipase->ReactionVessel Solvent Organic Solvent (e.g., MTBE, Toluene) Solvent->ReactionVessel Buffer Aqueous Buffer (for hydrolysis) or Acyl Donor (for transesterification) Buffer->ReactionVessel Monitoring Reaction Monitoring (e.g., TLC, Chiral HPLC) ReactionVessel->Monitoring Incubate with stirring Filtration Filter to remove enzyme Monitoring->Filtration Stop at ~50% conversion Separation Separation of Ester and Acid (e.g., Extraction, Chromatography) Filtration->Separation Analysis Enantiomeric Excess (ee) Determination (Chiral HPLC) Separation->Analysis

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol 1: Lipase-Catalyzed Hydrolysis of a Racemic Fluorinated Arylcarboxylic Acid Ester

This protocol provides a general framework for the kinetic resolution of a racemic ethyl ester of a fluorinated arylcarboxylic acid using Amano Lipase PS.

Materials:

  • Racemic ethyl ester of the fluorinated arylcarboxylic acid

  • Amano Lipase PS from Burkholderia cepacia

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Hydrochloric acid (2 M)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or heating plate

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system with a suitable chiral column (e.g., Chiralcel OJ-H)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic ethyl ester of the fluorinated arylcarboxylic acid in phosphate buffer (pH 7.0) to a final concentration of 10-50 mM.

  • Enzyme Addition: Add Amano Lipase PS (typically 10-50% w/w of the substrate). The optimal enzyme loading should be determined empirically.

  • Incubation: Stir the mixture at room temperature (or a predetermined optimal temperature, e.g., 30-45 °C) for 16-48 hours.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots by thin-layer chromatography (TLC) or chiral HPLC to determine the conversion. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

  • Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the lipase.

  • Product Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Acidify the aqueous solution to pH 2 with 2 M HCl.

    • Extract the products with MTBE (3 x volume of the aqueous phase).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Product Separation: The resulting mixture contains the unreacted (R)-ester and the (S)-carboxylic acid. These can be separated by column chromatography.

  • Enantiomeric Excess (ee) Determination: Analyze the purified (R)-ester and (S)-carboxylic acid by chiral HPLC to determine their enantiomeric excess.[4] An example of chiral HPLC conditions for a fluorinated arylpropanoic acid is a Chiralcel OJ-H column with a mobile phase of Hexane/IPA (98:2) at a flow rate of 0.6 mL/min.[4]

Self-Validation: The protocol's success is validated by achieving approximately 50% conversion and high enantiomeric excess (>95% ee) for both the recovered ester and the carboxylic acid product, as determined by chiral HPLC analysis.

Parameter Rationale Typical Range
Enzyme Amano Lipase PS is known for its high enantioselectivity towards a range of arylcarboxylic acid esters.[4]N/A
pH pH 7.0 is generally optimal for the hydrolytic activity of many lipases.6.0 - 8.0
Temperature Room temperature is often sufficient, but optimization can improve reaction rates.25 - 45 °C
Solvent An aqueous buffer is used for hydrolysis. For transesterification, an organic solvent like MTBE or toluene is preferred.N/A
Substrate Conc. Higher concentrations can lead to substrate inhibition.10 - 100 mM
B. Fluoroacetate Dehalogenase: Bioremediation of a Potent Toxin

Fluoroacetate is a highly toxic compound found in some plants. Fluoroacetate dehalogenases (FAcDs) are enzymes that catalyze the hydrolytic cleavage of the exceptionally stable carbon-fluorine bond in fluoroacetate, producing non-toxic glycolate and a fluoride ion.[1][3][5][11][12] This enzymatic activity is of great interest for bioremediation and detoxification applications.

Causality of Experimental Choices: The assay for FAcD activity relies on the detection of one of the reaction products. The formation of glycolate can be monitored colorimetrically, while the release of the fluoride ion can be measured using a fluoride-selective electrode or a fluorescent assay. The choice of buffer and pH is critical, as FAcDs typically exhibit optimal activity at a slightly alkaline pH.[3][12][13]

Enzymatic Defluorination of Fluoroacetate

G Fluoroacetate Fluoroacetate (F-CH2-COO-) FAcD Fluoroacetate Dehalogenase (FAcD) Fluoroacetate->FAcD Glycolate Glycolate (HO-CH2-COO-) FAcD->Glycolate Hydrolysis Fluoride Fluoride Ion (F-) FAcD->Fluoride C-F bond cleavage Water H2O Water->FAcD

Caption: Reaction catalyzed by fluoroacetate dehalogenase.

Protocol 2: Activity Assay of Fluoroacetate Dehalogenase

This protocol describes a colorimetric assay to determine the activity of a purified or partially purified fluoroacetate dehalogenase by measuring the formation of glycolate.

Materials:

  • Fluoroacetate dehalogenase enzyme preparation (cell-free extract or purified enzyme)

  • Sodium fluoroacetate

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • 2,7-dihydroxynaphthalene solution (0.1% w/v in concentrated sulfuric acid)

  • Concentrated sulfuric acid

  • Sulfuric acid (1 M)

  • Water bath at 30 °C and 100 °C

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 10 mM sodium fluoroacetate in 100 mM phosphate buffer (pH 8.0).

    • Pre-incubate the reaction mixture at 30 °C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of the enzyme preparation to the reaction mixture. The final reaction volume can be, for example, 1 mL.

    • Incubate the reaction at 30 °C for a defined period (e.g., 40 minutes), ensuring the reaction is in the linear range.

  • Colorimetric Detection of Glycolate:

    • Take a 0.2 mL aliquot of the enzyme assay mixture.

    • Add 2 mL of the 0.1% (w/v) 2,7-dihydroxynaphthalene solution.

    • Carefully add 2 mL of concentrated sulfuric acid.

    • Boil the mixture for 20 minutes.

    • Cool the mixture on ice.

    • Dilute the cooled mixture with 4 mL of 1 M sulfuric acid.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (typically determined by a spectral scan of the colored product).

  • Standard Curve: Prepare a standard curve using known concentrations of glycolate to quantify the amount of product formed in the enzymatic reaction.

  • Calculation of Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of glycolate per minute under the specified assay conditions.

Self-Validation: The assay is validated by running appropriate controls, including a reaction without the enzyme (to check for non-enzymatic hydrolysis) and a reaction without the substrate (to account for any background absorbance from the enzyme preparation). A linear relationship between enzyme concentration and product formation should also be established.

II. Oxidoreductase-Mediated Transformations

Oxidoreductases catalyze oxidation-reduction reactions and are instrumental in the metabolism of a vast array of compounds, including fluorinated carboxylic acids. Cytochrome P450 monooxygenases are a particularly important family of these enzymes in drug metabolism.

Cytochrome P450-Catalyzed Hydroxylation of Fluorinated Compounds

Cytochrome P450 enzymes can introduce hydroxyl groups into fluorinated molecules, which can be a key step in their metabolism or a strategic move in the chemoenzymatic synthesis of novel fluorinated compounds.[14][15][16] The position of hydroxylation is determined by the specific P450 isozyme used.

Causality of Experimental Choices: The reaction requires the P450 enzyme, a source of electrons (NADPH), and an electron transfer partner (cytochrome P450 reductase). The reaction is typically performed in a buffered aqueous solution, and the products are extracted with an organic solvent for analysis.

Protocol 3: In Vitro Cytochrome P450-Catalyzed Hydroxylation of a Fluorinated Aromatic Carboxylic Acid

This protocol provides a general method for assessing the in vitro metabolism of a fluorinated aromatic carboxylic acid by a specific human cytochrome P450 enzyme.

Materials:

  • Recombinant human cytochrome P450 enzyme (e.g., CYP3A4, CYP2D6)

  • Cytochrome P450 reductase

  • Fluorinated aromatic carboxylic acid substrate

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the P450 enzyme (e.g., 10-50 pmol), cytochrome P450 reductase (in a 1:2 molar ratio with the P450), and the fluorinated substrate (e.g., 1-10 µM) in potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system or a solution of NADPH (final concentration of 1 mM).

  • Incubation: Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify and quantify the hydroxylated metabolites. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or TFA.

Self-Validation: The formation of hydroxylated metabolites should be dependent on the presence of the P450 enzyme and NADPH. A control reaction without NADPH should not produce any metabolites. The identity of the metabolites can be confirmed by their mass-to-charge ratio and fragmentation pattern in the MS/MS analysis.

III. Analytical Methodologies

The successful execution of enzymatic reactions with fluorinated compounds relies on robust analytical methods to monitor reaction progress, determine product purity, and elucidate structures.

Technique Application Key Considerations
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (ee) in kinetic resolutions.[4][7][17]Selection of the appropriate chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel or Chiralpak) and mobile phase is crucial for achieving baseline separation of enantiomers.[4]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for identifying and quantifying fluorinated compounds without the need for a chromophore. It can be used to monitor reaction kinetics in real-time.[18][19][20]The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and quantification of reaction products, particularly in complex mixtures like metabolic assays.[14]Provides molecular weight and structural information through fragmentation patterns, enabling the identification of unknown metabolites.
Fluoride-Selective Electrode Direct measurement of fluoride ion release in defluorination reactions.A simple and direct method for quantifying dehalogenase activity. Requires proper calibration and consideration of potential interfering ions.

IV. Conclusion and Future Perspectives

The enzymatic transformation of fluorinated carboxylic acids is a rapidly evolving field with significant implications for the pharmaceutical and biotechnology industries. The protocols and insights provided in this guide offer a starting point for researchers to harness the power of biocatalysis for the synthesis of novel fluorinated compounds and the bioremediation of fluorinated pollutants. Future advancements in enzyme engineering and the discovery of novel biocatalysts will undoubtedly expand the toolkit available to scientists, enabling even more precise and efficient manipulation of these valuable molecules.

V. References

  • Donnelly, C., & Murphy, C. D. (2009). Purification and properties of fluoroacetate dehalogenase from Pseudomonas fluorescens DSM 8341. Biotechnology Letters, 31(2), 245-250. [Link]

  • Sabín, J., Rebolledo, F., & Gotor, V. (2013). Dynamic Kinetic Resolution for the Synthesis of Esters, Amides and Acids Using Lipases. In Stereoselective Synthesis of Drugs and Natural Products. [Link]

  • Donnelly, C., & Murphy, C. D. (2008). Purification and properties of fluoroacetate dehalogenase from Pseudomonas fluorescens DSM 8341. Biotechnology Letters, 31(2), 245-50. [Link]

  • Yue, L., et al. (n.d.). Harnessing fluoroacetate dehalogenase for defluorination of fluorocarboxylic acids: in silico and in vitro approach. PFAS Central. [Link]

  • Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]

  • Chang, D., et al. (n.d.). Toward the development of a molecular toolkit for the microbial remediation of per-and polyfluoroalkyl substances. mBio. [Link]

  • Rock, D. A., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 59(9), 4493-506. [Link]

  • Donnelly, C., & Murphy, C. D. (2009). Purification and properties of fluoroacetate dehalogenase from Pseudomonas fluorescens DSM 8341. ResearchGate. [Link]

  • Kurihara, T., et al. (2003). Purification, characterization, and gene cloning of a novel fluoroacetate dehalogenase from Burkholderia sp. FA1. ResearchGate. [Link]

  • Dodge, A. G., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. [Link]

  • de Souza, R. O. M. A., et al. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry. [Link]

  • O'Connor, D., et al. (2024). Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α-Halocarboxylic Acids. Chembiochem. [Link]

  • Dodge, A. G., & Wackett, L. P. (n.d.). Matrix-independent screening of defluorination in vitro and in vivo. Applied and Environmental Microbiology. [Link]

  • Soiefer, A. I., & Hanzlik, R. P. (n.d.). The enzymatic defluorination of fluoroacetate in mouse liver cytosol: the separation of defluorination activity from several glutathione S-transferases of mouse liver. Toxicology and Applied Pharmacology. [Link]

  • Bencze, L. C., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 22(1), 158. [Link]

  • Nevolova, S., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. Biotechnology Journal, 14(3), 1800144. [Link]

  • Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. [Link]

  • Wang, J., et al. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. Journal of the American Chemical Society, 143(50), 21236-21245. [Link]

  • Reo, N. V. (n.d.). Hepatic Metabolism of Perfluorinated Carboxylic Acids: A Nuclear Magnetic Resonance Investigation. Defense Technical Information Center. [Link]

  • Khandelwal, P., & Krishnamurthy, V. M. (2026). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv. [Link]

  • Koerts, J., et al. (1998). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical Research in Toxicology, 11(7), 789-796. [Link]

  • Fow, K. L., et al. (2009). Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. Eindhoven University of Technology Research Portal. [Link]

  • Chan, A. C., et al. (2014). Molecular Recognition of Fluorine Impacts Substrate Selectivity in the Fluoroacetyl-CoA Thioesterase FlK. Biochemistry, 53(12), 2055-2064. [Link]

  • Rowbotham, J. S., et al. (n.d.). Combined cytochrome P450 late-stage hydroxylations with chemical transformations. ResearchGate. [Link]

  • Scheps, D., et al. (n.d.). In-chain positions in fluorinated fatty acids, that have been reported to be hydroxylated by cytochrome P450s. ResearchGate. [Link]

  • Amrein, M. A., et al. (2025). Engineering fluoroacetate dehalogenase by growth-based selections to degrade non-natural organofluorides. bioRxiv. [Link]

  • Nevolova, S., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. ResearchGate. [Link]

  • Nevolova, S., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. Protein Engineering Group. [Link]

  • EurekAlert!. (2020, July 2). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

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Application

Application Note: Stereoselective Synthesis of Fluorinated Cyclohexanes for Drug Discovery and Chemical Biology

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—allow for the fine-tuning of a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[1] Given that the cyclohexane ring is a ubiquitous scaffold in pharmaceuticals, methods for its selective fluorination are of paramount importance.[2] However, achieving stereocontrol during fluorination presents a significant synthetic challenge. The precise spatial arrangement of fluorine atoms on a cyclohexane ring can profoundly impact its conformational preference and its interactions with biological targets. Advanced strategies now enable the synthesis of "facially polarized" cyclohexanes, where multiple C-F bonds are aligned on one face of the ring, creating a powerful molecular dipole that can be exploited in rational drug design.[3][4]

This guide provides an in-depth overview of key methodologies for the stereoselective synthesis of fluorinated cyclohexanes, offering both the theoretical basis and practical, field-proven protocols for immediate application.

Part 1: Electrophilic Fluorination Strategies

Principle of Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+").[2][5] This approach is particularly effective for creating C-F bonds at positions alpha to a carbonyl group by generating a nucleophilic enolate or enamine intermediate. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are stable, commercially available "F+" sources that have replaced hazardous predecessors like elemental fluorine.[5]

Asymmetric Organocatalytic α-Fluorination of Cyclohexanones

A highly successful strategy for achieving enantioselectivity is the use of chiral organocatalysts to generate a stereodefined enamine intermediate. This approach provides excellent chemo-, regio-, and stereoselectivity under mild conditions.[6]

Mechanism & Rationale: The causality of stereoselection stems from the formation of a transient chiral enamine. A primary or secondary amine catalyst, typically derived from a Cinchona alkaloid, condenses with the prochiral cyclohexanone.[7][8] This forms a chiral enamine intermediate where one face is sterically shielded by the catalyst's framework. The electrophilic fluorine source (e.g., NFSI) is then directed to the less hindered face, leading to the formation of the α-fluorinated ketone with high enantiomeric excess. The catalyst then turns over to repeat the cycle. The choice between pseudoenantiomeric catalysts (e.g., derived from quinine vs. quinidine) allows for selective access to either enantiomer of the product.[6]

Enamine Catalysis Cycle cluster_cycle Catalytic Cycle Ketone Cyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Product α-Fluorocyclohexanone (Chiral) Catalyst Chiral Primary Amine Catalyst FluorinatedImine Fluorinated Iminium Ion Enamine->FluorinatedImine + NFSI (Electrophilic 'F+') FluorinatedImine->Catalyst - Catalyst (Regenerated) FluorinatedImine->Product + H₂O

Caption: Enantioselective α-fluorination via enamine catalysis.

Data Presentation: Performance of Organocatalytic Fluorination

The following table summarizes representative results for the organocatalytic α-fluorination of various cyclic ketones, demonstrating the high efficiency and selectivity of this method.[6]

EntrySubstrateCatalyst (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cyclohexanone2085-96
24,4-Dimethylcyclohexanone2081-98
34-Phenylcyclohexanone2081-97
4(R)-3-Methylcyclohexanone206999:1 (trans)99
5N-Boc-piperidin-4-one2085-95

Experimental Protocol 1: Enantioselective α-Fluorination of Cyclohexanone [6]

  • Materials:

    • Cyclohexanone (1.0 eq)

    • Primary amine functionalized Cinchona alkaloid catalyst (e.g., epi-quinine derivative, 0.2 eq)

    • N-Fluorobenzenesulfonimide (NFSI, 1.2 eq)

    • Trichloroacetic acid (TCA, 0.2 eq)

    • Anhydrous solvent (e.g., Dichloromethane or Chloroform)

  • Procedure:

    • To an oven-dried vial under an inert atmosphere (Argon or Nitrogen), add the Cinchona alkaloid catalyst (0.2 mmol, 0.2 eq) and trichloroacetic acid (0.2 mmol, 0.2 eq).

    • Add anhydrous solvent (4.0 mL) and stir the mixture for 10 minutes at room temperature.

    • Add cyclohexanone (1.0 mmol, 1.0 eq) to the solution.

    • In a separate vial, dissolve NFSI (1.2 mmol, 1.2 eq) in the anhydrous solvent (6.0 mL).

    • Add the NFSI solution to the reaction mixture dropwise over 5 minutes.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-fluorocyclohexanone.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Part 2: Nucleophilic Fluorination Strategies

Principle of Nucleophilic Fluorination

This strategy employs a nucleophilic fluoride source ("F-") to displace a leaving group or open a strained ring system.[2] The stereochemical outcome is often highly predictable and dependent on the substrate's existing stereochemistry, making it a powerful tool for diastereoselective synthesis.

Diastereoselective Epoxide Ring-Opening

One of the most reliable methods for stereocontrolled fluorination is the ring-opening of a cyclohexene-derived epoxide.[2] The inherent strain of the three-membered ring facilitates nucleophilic attack.

Mechanism & Rationale: The reaction proceeds via an SN2 mechanism. The fluoride anion attacks one of the electrophilic carbons of the epoxide, leading to cleavage of the C-O bond. In cyclohexane systems, the reaction follows the Fürst-Plattner rule, resulting in a product with a trans-diaxial arrangement of the incoming nucleophile (fluoride) and the departing group (the epoxide oxygen, which becomes a hydroxyl group).[2] Therefore, the stereochemistry of the starting epoxide directly dictates the stereochemistry of the resulting fluorohydrin product, providing a robust method for diastereocontrol.

Epoxide Ring Opening cluster_main Anti-Diaxial Ring Opening Start TS Start->TS F⁻ (Nucleophilic Attack) Product TS->Product Flipped Product->Flipped Ring Flip

Caption: Nucleophilic ring-opening of an epoxide proceeds via a trans-diaxial attack.

Data Presentation: Common Nucleophilic Fluorinating Reagents

ReagentFormulaKey FeaturesSafety Considerations
Deoxo-Fluor®C₁₀H₁₄F₃NOSEffective for deoxofluorination of alcohols and epoxide opening.[2]Moisture sensitive; releases HF upon hydrolysis. Handle in a fume hood.
DAST(C₂H₅)₂NSF₃Widely used, versatile reagent.Thermally unstable; can decompose explosively above 90 °C.
Olah's ReagentPyridinium poly(hydrogen fluoride)HF source, effective for hydrofluorination and epoxide opening.Highly corrosive and toxic. Requires specialized plastic labware.
Triethylamine trihydrofluoride(C₂H₅)₃N·3HFMilder, more manageable HF source.[9]Corrosive and toxic. Handle with care.

Experimental Protocol 2: Diastereoselective Fluorination of a Cyclohexane Epoxide [2]

  • Materials:

    • Cyclohexane epoxide derivative (1.0 eq)

    • Deoxo-Fluor® (50% in toluene, 4.0 eq)

    • Anhydrous toluene

    • Anhydrous ethanol (1 drop)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Under an argon atmosphere, dissolve the cyclohexane epoxide (0.6 mmol, 1.0 eq) in anhydrous toluene (10 mL) in a plastic or Teflon vessel.

    • Add one drop of anhydrous ethanol to the solution.

    • Carefully add 50% Deoxo-Fluor® in toluene (2.4 mmol, 4.0 eq) to the reaction mixture via syringe.

    • Stir the solution at 20 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-5 hours).

    • Upon completion, carefully quench the reaction by diluting with CH₂Cl₂ (30 mL) and slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and wash it again with saturated NaHCO₃.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude fluorohydrin product by column chromatography.

Part 3: Synthesis of Advanced Fluorinated Cyclohexane Building Blocks

The "Facially Polarized" Cyclohexane Motif

A frontier in fluorine chemistry is the creation of cyclohexane rings with a distinct facial polarity. By installing multiple fluorine atoms on one face of the ring in an all-cis arrangement, a significant molecular dipole moment is generated.[2][9] Two of these C-F bonds align in a 1,3-diaxial orientation, creating a highly electronegative face, while the opposite face, populated by hydrogens, becomes electropositive.[3] These "Janus" rings are valuable building blocks for designing molecules with unique electrostatic properties for protein-ligand interactions or materials science applications.[4]

Synthetic Strategy via Birch Reduction and Sequential Fluorination

Accessing these highly substituted, stereochemically complex motifs requires a multi-step approach, as direct fluorination is not feasible. A common route begins with the Birch reduction of an aromatic precursor, followed by a sequence of stereocontrolled transformations.[9][10]

Rationale: This de novo synthesis strategy provides ultimate control over the final stereochemistry. Starting from a planar aromatic ring allows for the sequential and diastereoselective introduction of functional groups (epoxides, hydroxyls) which are then converted to fluorines. Each step sets the stereocenter for the next, culminating in the desired poly-fluorinated scaffold.

Building Block Synthesis A Aromatic Precursor (e.g., Benzonitrile) B Cyclohexadiene (Birch Reduction) A->B C Bis-epoxide (mCPBA) B->C D Fluorodiol (HF Ring Opening) C->D E Difluorodiol (Deoxofluorination) D->E F Tetrafluorocyclohexane (Further Fluorination) E->F

Caption: General workflow for synthesizing poly-fluorinated cyclohexane building blocks.

Experimental Protocol 3: Dehydroxyfluorination of a Fluorohydrin [9][11]

  • Materials:

    • Fluorohydrin substrate (1.0 eq)

    • Triethylamine trihydrofluoride ((C₂H₅)₃N·3HF)

    • Anhydrous solvent (if needed, e.g., Dioxane)

  • Procedure:

    • In a sealed, pressure-tolerant plastic vessel, place the fluorohydrin substrate (0.5 mmol, 1.0 eq).

    • Carefully add triethylamine trihydrofluoride (e.g., 2 mL). Note: This reagent is corrosive and should be handled in a fume hood with appropriate PPE.

    • Seal the vessel tightly and heat the mixture to 120-140 °C with vigorous stirring.

    • Maintain the temperature for 12-24 hours. Monitor the reaction by taking aliquots (carefully!), quenching, and analyzing by GC-MS or ¹⁹F NMR.

    • After cooling to room temperature, carefully pour the reaction mixture onto ice and basify with a saturated aqueous solution of NaHCO₃ or dilute NaOH until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting poly-fluorinated product by flash chromatography or distillation.

The stereoselective synthesis of fluorinated cyclohexanes is a dynamic and enabling field. For drug development professionals, mastering these techniques provides access to a rich and diverse chemical space. Organocatalytic electrophilic fluorination offers an elegant route to chiral α-fluorocyclohexanones, while nucleophilic methods, particularly epoxide ring-opening, provide robust diastereocontrol based on substrate stereochemistry. Furthermore, multi-step de novo syntheses unlock access to advanced, facially polarized building blocks with novel electrostatic properties. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage the power of stereocontrolled fluorination in their discovery programs.

References

  • Enders, D., & Hüttl, M. R. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link][6][7][8][12][13]

  • Bykova, T., Al-Maharik, N., Slawin, A. M. Z., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733. [Link][2][3][9][10]

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Macmillan Group, Princeton University. [Link][6]

  • O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. ResearchGate. [Link][3]

  • Al-Maharik, N., & O'Hagan, D. (2015). Selectively fluorinated cyclohexane building blocks: Derivatives of carbonylated all-cis-3-phenyl-1,2,4,5. Beilstein Journal of Organic Chemistry, 11, 2830-2835. [Link][14]

  • Lin, C., Slawin, A. M. Z., & O'Hagan, D. (2014). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. ResearchGate. [Link][10]

  • O'Hagan, D. (2020). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. Angewandte Chemie International Edition, 59(6), 2236-2246. [Link][4]

  • Rogozea, A., & Forró, E. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2364–2371. [Link][11][15]

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link][16]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid

Welcome to the technical support center for the synthesis of trans-4-fluorocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trans-4-fluorocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during its synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to help you identify and resolve challenges in your synthetic route, leading to higher yields and purity.

I. Overview of Synthetic Strategies

trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, often synthesized via two primary routes:

  • Fluorination of trans-4-Hydroxycyclohexanecarboxylic Acid: This method involves the direct replacement of a hydroxyl group with fluorine, typically using a fluorinating agent like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor®.

  • Catalytic Hydrogenation of 4-Fluorobenzoic Acid: This approach reduces the aromatic ring of 4-fluorobenzoic acid to a cyclohexane ring.

Each route presents a unique set of challenges and potential byproducts. This guide will address issues related to both methods.

II. Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Route 1: Fluorination of trans-4-Hydroxycyclohexanecarboxylic Acid

Q1: My reaction yield is consistently low, and I observe multiple spots on my TLC. What are the likely byproducts and how can I minimize them?

A1: Low yields and multiple byproducts in this fluorination are common and often stem from side reactions competing with the desired nucleophilic substitution. The primary culprits are typically elimination products and the cis-isomer.

Potential Byproducts and Their Formation:

  • cis-4-Fluorocyclohexanecarboxylic Acid: Formation of the undesired cis-isomer can occur, although the trans-isomer is generally the thermodynamically more stable product. Isomerization can sometimes be promoted by the reaction conditions.

  • Cyclohexene-3-carboxylic acid and Cyclohexene-4-carboxylic acid: These are elimination byproducts. The fluorinating agent can act as a base, promoting the elimination of water from the starting material.[1]

Troubleshooting Strategies:

Problem Likely Cause Recommended Solution
Low Yield Incomplete reaction.- Increase the equivalents of the fluorinating agent (e.g., DAST, Deoxo-Fluor®) to 1.2-1.5 equivalents. - Extend the reaction time, monitoring progress by TLC or ¹H NMR.
Presence of Elimination Byproducts Reaction temperature is too high, promoting E1/E2 elimination.[1]- Perform the reaction at a lower temperature. Start the addition of the fluorinating agent at -78°C and allow the reaction to slowly warm to room temperature.[2]
Formation of cis-Isomer Isomerization during reaction or workup.- Maintain a neutral pH during workup to minimize acid or base-catalyzed epimerization.[3] - Purification by recrystallization can often selectively isolate the desired trans-isomer.

Experimental Protocol: Fluorination using Deoxo-Fluor®

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Fluorination: Cool the solution to -78°C. Slowly add Deoxo-Fluor® (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly add the reaction mixture to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Q2: How can I confirm the presence of these byproducts in my crude product mixture?

A2: A combination of NMR spectroscopy and GC-MS is highly effective for identifying the key byproducts.

Byproduct Identification Workflow:

A 4-Fluorobenzoic Acid B trans-4-Fluorocyclohexanecarboxylic Acid A->B Catalytic Hydrogenation (Desired Pathway) C Cyclohexanecarboxylic Acid (Byproduct) A->C Hydrodefluorination (Side Reaction)

Caption: Hydrogenation of 4-Fluorobenzoic Acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to separate the cis and trans isomers of 4-Fluorocyclohexanecarboxylic Acid?

A1: A combination of recrystallization and HPLC can be effective.

  • Recrystallization: The trans-isomer is often less soluble than the cis-isomer, allowing for its selective crystallization from a suitable solvent system. Experiment with different solvents like ethyl acetate/hexanes or water. [4]* HPLC: Reversed-phase HPLC can be used to separate the isomers. Due to the subtle difference in polarity, a well-optimized method is required.

Illustrative HPLC Protocol for Isomer Separation:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Elution The more polar cis-isomer is expected to elute slightly earlier than the trans-isomer.

Q2: What are the characteristic NMR signals that can help me distinguish between the cis and trans isomers?

A2: The chemical shifts and coupling constants of the protons on C1 and C4 are key indicators.

Isomer ¹H NMR (Predicted) ¹³C NMR (Predicted)
trans H1 and H4 protons will show larger axial-axial coupling constants. The chemical shift of H1 will be further downfield.Distinct chemical shifts for all 7 carbons.
cis H1 and H4 protons will have smaller axial-equatorial and equatorial-equatorial coupling constants.Due to symmetry, fewer than 7 signals may be observed depending on the conformation.

Note: Actual chemical shifts can be influenced by the solvent and concentration. It is recommended to use a chemical shift prediction tool or compare with a known standard if available. [2][5] Q3: How can I identify the cyclohexene elimination byproducts by GC-MS?

A3: The mass spectra of the cyclohexenecarboxylic acid isomers will show a molecular ion peak at m/z 126. The fragmentation pattern will be characteristic of a cyclohexene ring and a carboxylic acid.

Expected Mass Spectral Fragments for Cyclohexenecarboxylic Acid:

  • m/z 126 (M⁺): Molecular ion.

  • m/z 81: Loss of COOH (45 Da).

  • m/z 67: A common fragment for cyclohexene derivatives. [6] The retention times of 3-cyclohexenecarboxylic acid and 4-cyclohexenecarboxylic acid on a standard non-polar GC column will be very similar, but their mass spectra will be nearly identical, confirming the presence of an elimination byproduct. [7]

IV. References

  • BenchChem. (2025). An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid: Discovery and Synthesis.

  • BenchChem. (2025). Technical Support Center: Overcoming Side Reactions in Fluorination.

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2025). ResearchGate.

  • 3-Cyclohexene-1-carboxylic acid. NIST WebBook.

  • 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903. PubChem.

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube.

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository.

  • Recrystallization. HBCSE.

  • Hydrogenation troubleshooting. (2023, February 17). Reddit.

  • 1H and 13 C NMR Chemical Shift Prediction Models - Edwin [ALERT] (2019).

  • CASPRE - 13 C NMR Predictor.

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

  • mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis .... (2026, March 10). Doc Brown.

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks.

  • US3880925A - Separation and purification of cis and trans isomers. Google Patents.

  • Catalytic Hydrogenation of Benzoic Acid. (2017, January 25). IntechOpen.

  • 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998. PubChem.

  • A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. (2013, June 1). PubMed.

  • E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps.

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC - NIH.

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa.

    • 13C NMR Spectroscopy.

  • Ei mechanism. Wikipedia.

  • Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy. ResearchGate.

  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT).

  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning.

  • GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. BenchChem.

  • Organic Chemistry Elimination Reactions - E1, E2, E1CB. (2016, July 28). YouTube.

  • 14.3: Elimination by the E1 Mechanism. (2022, July 20). Chemistry LibreTexts.

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.

  • US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.

  • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018, November 29). MSU Chemistry.

Sources

Optimization

Technical Support Center: Reaction Monitoring for trans-4-Fluorocyclohexanecarboxylic Acid

Welcome to the technical support center for reaction monitoring of trans-4-Fluorocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reaction monitoring of trans-4-Fluorocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common analytical challenges encountered during the synthesis and analysis of this compound.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common techniques for monitoring reactions involving trans-4-Fluorocyclohexanecarboxylic Acid?

A1: The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and in-situ Fourier-Transform Infrared (FTIR) spectroscopy. The choice of technique depends on the specific reaction, the information required (e.g., kinetics, byproduct formation), and the available equipment.

Q2: How can I distinguish between the cis and trans isomers of 4-Fluorocyclohexanecarboxylic Acid?

A2: The cis and trans isomers can be distinguished by NMR spectroscopy, where the coupling constants and chemical shifts of the protons on the cyclohexane ring will differ due to their different spatial orientations. HPLC can also be used to separate the isomers, often with a specialized stationary phase or optimized mobile phase conditions.[1]

Q3: Why is ¹⁹F NMR particularly useful for monitoring reactions with this compound?

A3: ¹⁹F NMR is a powerful tool for monitoring reactions involving fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[2][3] It offers a wide chemical shift range, which often results in less signal overlap compared to ¹H NMR, making it easier to track the consumption of the starting material and the formation of fluorinated products and byproducts.[4] Quantitative ¹⁹F NMR (qNMR) can be used for in-situ yield determinations without the need for reference standards of all components.[5][6]

Q4: Do I need to derivatize trans-4-Fluorocyclohexanecarboxylic Acid for GC analysis?

A4: Yes, due to the low volatility of the carboxylic acid, derivatization is typically required for GC analysis.[6][7] Silylation, for example with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to convert the carboxylic acid to a more volatile silyl ester.[8][9]

Troubleshooting Guides by Analytical Technique

This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for monitoring the purity and reaction progress of trans-4-Fluorocyclohexanecarboxylic Acid.

Q: I am observing significant peak tailing for my trans-4-Fluorocyclohexanecarboxylic Acid peak. What is the cause and how can I fix it?

A: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[7]

Probable Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have residual silanol groups that are acidic and can interact with the carboxylic acid analyte, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase. By adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%), you can suppress the ionization of both the silanol groups and your carboxylic acid, minimizing these secondary interactions.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your carboxylic acid, you can have a mixed population of ionized and non-ionized species, which can lead to peak broadening and tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of trans-4-Fluorocyclohexanecarboxylic Acid. This will ensure that the analyte is in a single, non-ionized form.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and inject a smaller amount onto the column.

Illustrative Data: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Peak Shape
5.02.1Severe Tailing
4.01.5Moderate Tailing
3.01.1Symmetrical
2.51.0Highly Symmetrical

This data is illustrative and the optimal pH may vary based on the specific column and conditions.

A method for separating similar dicarboxylic acid isomers on a Newcrom BH column has been reported, which can be adapted for 4-fluorocyclohexanecarboxylic acid.[1][10]

  • Column: Newcrom BH, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile/Water (10/90) with 0.1% Sulfuric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 200 nm

  • Expected Elution: The more polar cis-isomer is expected to elute earlier in reversed-phase chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for structural confirmation and in-situ reaction monitoring.

Q: My qNMR results for reaction conversion are not reproducible. What could be the issue?

A: Accurate quantitative NMR requires careful attention to experimental parameters.

Probable Causes & Solutions:

  • Incomplete Relaxation: If the relaxation delay (d1) is too short, signals will not fully relax between scans, leading to inaccurate integrals. This is especially true for nuclei with long T1 relaxation times.

    • Solution: Ensure the relaxation delay is at least 5 times the longest T1 of the signals you are integrating. For ¹⁹F NMR, the addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T1 values and allow for faster acquisition times.[11]

  • Poor Signal-to-Noise Ratio: Low signal-to-noise can lead to integration errors.

    • Solution: Increase the number of scans. However, for reaction monitoring, be mindful that long acquisition times can "blur" the kinetics of fast reactions.

  • Baseline Distortion: A non-flat baseline will lead to inaccurate integration.

    • Solution: Ensure proper shimming of the magnet. Use appropriate window functions during processing and carefully phase and baseline correct your spectra.

  • Broadband Excitation Issues in ¹⁹F NMR: The wide chemical shift range of ¹⁹F NMR can make uniform excitation and detection across the entire spectrum challenging.[12][13]

    • Solution: Use modern NMR spectrometers with capabilities for broadband ¹⁹F experiments and consult instrument-specific guides for setting up quantitative ¹⁹F NMR experiments.

This protocol provides a general workflow for monitoring a reaction using ¹⁹F NMR.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Prepare reaction mixture in an NMR tube B Add a known amount of an internal standard (e.g., 3,5-Bis(trifluoromethyl) benzoic acid) A->B C Shim the spectrometer on the sample B->C D Acquire an initial ¹⁹F NMR spectrum (t=0) E Initiate the reaction (e.g., by adding a reagent or increasing temperature) D->E F Acquire a series of ¹⁹F NMR spectra at regular time intervals E->F G Process the spectra (phasing, baseline correction) H Integrate the signals of the starting material, product(s), and internal standard G->H I Calculate the concentration of each species over time H->I J Plot concentration vs. time to determine reaction kinetics I->J

Caption: Workflow for in-situ ¹⁹F NMR reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary.

Q: I am not getting a good peak for my derivatized trans-4-Fluorocyclohexanecarboxylic Acid. What could be wrong?

A: Issues with GC analysis of derivatized carboxylic acids often stem from the derivatization step or active sites in the GC system.[7]

Probable Causes & Solutions:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Solution: Optimize the derivatization reaction conditions. This may involve increasing the reaction time, temperature, or the amount of derivatizing agent. Ensure your reagents are fresh and anhydrous.

  • Active Sites in the Inlet or Column: Free silanol groups in the GC inlet liner or on the column can interact with the analyte, leading to peak tailing or even complete adsorption (no peak).[7]

    • Solution: Use a deactivated inlet liner. If the problem persists, you may need to condition your column or trim the first few centimeters from the inlet end to remove accumulated non-volatile residues.

  • Sample Degradation: The analyte may be degrading at the high temperatures of the GC inlet.

    • Solution: Lower the inlet temperature. Ensure the derivatized analyte is stable under the chosen GC conditions.

This protocol outlines a general procedure for the silylation of carboxylic acids for GC-MS analysis.[8]

  • Sample Preparation: Accurately weigh a small amount of your reaction mixture or isolated product into a vial.

  • Drying: Ensure the sample is completely dry, as water will react with the silylating agent. This can be achieved by lyophilization or by co-evaporation with an anhydrous solvent.

  • Derivatization: Add an appropriate volume of a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a solvent like pyridine.

  • Reaction: Heat the sealed vial at a specific temperature (e.g., 60-80 °C) for a set amount of time (e.g., 30-60 minutes) to ensure complete reaction.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

Illustrative GC-MS Fragmentation:

  • Loss of a methyl group (-15 amu): A peak at [M-15]⁺ is very common for trimethylsilyl (TMS) derivatives.

  • Loss of the TMS group (-73 amu): A peak corresponding to the loss of the trimethylsilyl group.

  • Cleavage of the ester bond: Fragmentation around the silyl ester functionality.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR can provide real-time information about the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies.

Q: The FTIR spectra of my reaction mixture are complex with many overlapping peaks. How can I extract useful information?

A: Complex reaction mixtures can indeed lead to congested IR spectra.

Probable Causes & Solutions:

  • Solvent Interference: The solvent may have strong absorbance bands that overlap with the signals of interest.

    • Solution: Choose a solvent with a clear spectral window in the region of interest.

  • Multiple Carbonyl Species: If your reaction involves multiple species with carbonyl groups (e.g., starting material, product, and byproducts), their C=O stretching frequencies may overlap.

    • Solution: Use chemometric methods like multivariate curve resolution (MCR) to deconvolve the overlapping spectra and obtain concentration profiles for each component.[14]

  • Baseline Drift: Changes in temperature or the composition of the reaction mixture can cause the baseline to drift.

    • Solution: Use a stable reference spectrum and apply appropriate baseline correction algorithms during data processing.

In an esterification reaction of trans-4-Fluorocyclohexanecarboxylic Acid, you would monitor the following changes in the IR spectrum:[14][15]

  • Decrease in the broad O-H stretch of the carboxylic acid: This broad band, typically around 2500-3300 cm⁻¹, will decrease in intensity as the carboxylic acid is consumed.

  • Decrease in the C=O stretch of the carboxylic acid: The carbonyl stretch of the starting material (around 1700-1725 cm⁻¹) will decrease.

  • Increase in the C=O stretch of the ester product: A new carbonyl band for the ester product will appear, typically at a higher wavenumber (around 1735-1750 cm⁻¹).

  • Increase in the C-O stretch of the ester product: A new C-O stretching band will appear in the fingerprint region (around 1000-1300 cm⁻¹).

G cluster_monitoring In-situ FTIR Monitoring Reactants Reactants (Carboxylic Acid + Alcohol) Decrease_OH Decrease in broad O-H stretch (2500-3300 cm⁻¹) Reactants->Decrease_OH consumption Decrease_CO_acid Decrease in C=O stretch (acid, ~1710 cm⁻¹) Reactants->Decrease_CO_acid consumption Products Products (Ester + Water) Increase_CO_ester Increase in C=O stretch (ester, ~1740 cm⁻¹) Increase_CO_ester->Products formation Increase_CO_ester_bond Increase in C-O stretch (ester, ~1200 cm⁻¹) Increase_CO_ester_bond->Products formation

Caption: Key spectral changes to monitor during an esterification reaction using in-situ FTIR.

References

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
  • Sanchez C., F. J., Cesteros, C., & Katime, I. A. (2006). Using an infrared probe for in situ monitoring of esterifying reactions. Ingeniería e Investigación, 26(1), 5-14.
  • Stepbio. (n.d.). GC Troubleshooting.
  • Giraudeau, P., et al. (2025).
  • Giraudeau, P., et al. (2025). (PDF) qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR.
  • BIPM. (2024, February 7). New qNMR internal standard for pharmaceuticals and other organofluorine compounds.
  • American Chemical Society. (2023, June 1). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
  • ANR. (n.d.).
  • Universitat de València. (n.d.).
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.).
  • AZoM. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC.
  • Google Patents. (n.d.).
  • Googleapis.com. (2017, August 10). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19)
  • Google Patents. (n.d.).
  • Patsnap Eureka. (2018, September 28).
  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column.
  • ResearchGate. (2025, August 6). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor | Request PDF.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of California, Santa Barbara. (n.d.). 19Flourine NMR.
  • The Royal Society of Chemistry. (2015, November 25). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
  • American Chemical Society. (2000, November 15).
  • AZoM. (2017, December 18).
  • YouTube. (2016, September 2). In Situ FTIR Reaction Monitoring.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy.
  • DTIC. (n.d.). Fluorine-19 Nuclear Magnetic Resonance.
  • ResearchGate. (2025, August 6).
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  • ResearchGate. (n.d.).
  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
  • ResearchGate. (n.d.). Mass spectrometry‐based structure elucidation.
  • ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with....
  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.
  • PMC. (n.d.). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS ....
  • Thieme. (n.d.). 4. 13C NMR Spectroscopy.
  • Chegg.com. (2019, November 30). Solved H NMR for 4-Fluorobenzoic acid. Please interpret and |.
  • The Royal Society of Chemistry. (n.d.).
  • Wiley Online Library. (2007, March 15). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids.
  • Benchchem. (n.d.).
  • International Organization of Scientific Research. (n.d.). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S).
  • The Royal Society of Chemistry. (n.d.). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)
  • PubMed. (n.d.).
  • IOSR Journal of Pharmacy. (n.d.). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma.
  • PMC. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: cis- vs. trans-4-Fluorocyclohexanecarboxylic Acid in Medicinal Chemistry

Introduction & Scientific Context In modern medicinal chemistry and drug development, the strategic incorporation of fluorine onto rigid aliphatic scaffolds is a powerful tactic to modulate a drug candidate's pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern medicinal chemistry and drug development, the strategic incorporation of fluorine onto rigid aliphatic scaffolds is a powerful tactic to modulate a drug candidate's pharmacokinetic and physicochemical profile. 4-Fluorocyclohexanecarboxylic acid is a highly valued building block in this domain [1]. The rigid cyclohexane ring locks the molecule into specific spatial arrangements, while the highly electronegative fluorine atom alters lipophilicity, increases metabolic stability, and tunes the acidity (pKa) of the distal carboxylic acid group [4].

However, the stereochemical relationship between the fluorine atom and the carboxylic acid group—specifically whether they are cis or trans to one another—fundamentally dictates the molecule's three-dimensional conformation. As a Senior Application Scientist, I have designed this guide to objectively compare the cis and trans isomers of 4-fluorocyclohexanecarboxylic acid. This document details the causality behind their conformational preferences, compares their physicochemical properties, and provides self-validating experimental protocols for their structural elucidation.

Conformational Analysis & Causality

The structural behavior of 1,4-disubstituted cyclohexanes is governed by the minimization of 1,3-diaxial steric strain. In solution, the cyclohexane ring undergoes rapid chair flips, but the equilibrium heavily favors the conformation that places the bulkiest substituents in the equatorial positions. This preference is quantified by the substituent's A-value (conformational free energy). The carboxylic acid group (-COOH) has a relatively large A-value of ~1.4 kcal/mol, whereas the fluorine atom (-F) is remarkably small, with an A-value of only 0.25–0.30 kcal/mol.

  • trans-4-Fluorocyclohexanecarboxylic Acid: In the trans-1,4 configuration, the substituents must either be both equatorial (e,e) or both axial (a,a). Because the (e,e) conformation completely eliminates 1,3-diaxial interactions for both groups, the trans isomer overwhelmingly adopts the diequatorial conformation [3].

  • cis-4-Fluorocyclohexanecarboxylic Acid: In the cis-1,4 configuration, one substituent must be equatorial and the other axial. Driven by the significantly larger A-value of the -COOH group, the molecule predominantly adopts the conformation where the -COOH is equatorial and the fluorine atom is forced into the axial position (e,a) [1].

ConformationLogic Isomer 4-Fluorocyclohexanecarboxylic Acid Trans trans-Isomer (1,4-substitution) Isomer->Trans Cis cis-Isomer (1,4-substitution) Isomer->Cis TransEE Diequatorial (e,e) Overwhelmingly Preferred Trans->TransEE Major TransAA Diaxial (a,a) Sterically Hindered Trans->TransAA Minor CisEA Equatorial COOH, Axial F Preferred (A-value F < COOH) Cis->CisEA Major CisAE Axial COOH, Equatorial F Less Stable Cis->CisAE Minor

Conformational equilibrium logic for cis and trans isomers.

Physicochemical Properties Comparison

The presence of the highly electronegative fluorine atom exerts a strong inductive effect (-I), withdrawing electron density from the carboxylate anion and stabilizing it. This results in a predicted pKa of ~4.0 for both isomers, making them significantly more acidic than the non-fluorinated parent compound, cyclohexanecarboxylic acid (pKa ~4.9) [1].

Quantitative Data Summary
Propertycis-4-Fluorocyclohexanecarboxylic Acidtrans-4-Fluorocyclohexanecarboxylic Acid
Preferred Conformation Equatorial COOH, Axial F (e,a)Diequatorial (e,e)
Predicted pKa ~4.0 [1]~4.0 [1]
Calculated LogP ~1.60 [1]~1.60[1]
Molecular Weight 146.16 g/mol [2]146.16 g/mol [2]
H1 NMR ( α to COOH) Axial ( 3Ja,a​ large, ~10-12 Hz)Axial ( 3Ja,a​ large, ~10-12 Hz)
H4 NMR (geminal to F) Equatorial ( 3Je,a​ , 3Je,e​ small, ~2-5 Hz)Axial ( 3Ja,a​ large, ~10-12 Hz)
Steric Strain 1,3-diaxial interactions present (F vs H)Minimal (both bulky groups equatorial)

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and trustworthy data generation, the following protocols are designed as self-validating systems. This means they include internal checkpoints that automatically invalidate the run if the system is not performing optimally.

Protocol 1: Conformational Verification via High-Resolution NMR

Objective: To definitively distinguish between the cis and trans isomers by quantifying the 3JH,H​ coupling constants of the ring protons. Causality: The Karplus equation dictates that the dihedral angle between vicinal protons determines their coupling constant. Axial-axial protons have a dihedral angle of ~180°, yielding large couplings (10-12 Hz). Equatorial-axial protons have an angle of ~60°, yielding small couplings (2-5 Hz).

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly chosen over protic solvents (like CD 3​ OD) to prevent deuterium exchange with the carboxylic acid proton, which would obscure critical structural data.

  • System Calibration (Self-Validation Check): Insert the NMR tube and lock the spectrometer to the deuterium frequency of CDCl 3​ . Shim the Z-axis until the TMS peak at 0.00 ppm has a full-width at half-maximum (FWHM) of < 1.0 Hz.

    • Validation: If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. The system must be re-shimmed; otherwise, the resulting multiplets will blur together, invalidating the precise extraction of J-couplings.

  • Acquisition: Acquire a standard 1D 1 H spectrum (minimum 400 MHz, 16 scans, 298 K) and a 19 F spectrum.

  • Data Analysis & Isomer Confirmation: Isolate the signal for H4 (the proton geminal to the fluorine, typically deshielded around 4.0-4.5 ppm).

    • If H4 presents as a broad multiplet with large coupling constants ( 3Ja,a​ > 10 Hz), the proton is axial, confirming the trans (e,e) isomer.

    • If H4 presents as a narrow multiplet with small coupling constants ( 3Je,a​ < 5 Hz), the proton is equatorial, confirming the cis (e,a) isomer.

NMR_Workflow Prep Sample Preparation (10 mg in 0.6 mL CDCl3) Lock Field Lock & Shim (Validate with TMS at 0 ppm) Prep->Lock Acquire 1H & 19F NMR Acquisition (298 K, 400+ MHz) Lock->Acquire Process Fourier Transform & Phase Correction Acquire->Process Analyze Multiplet Analysis (Extract J-couplings) Process->Analyze

Workflow for self-validating NMR acquisition and multiplet analysis.

Protocol 2: pKa Determination via Potentiometric Titration

Objective: To accurately measure the thermodynamic acid dissociation constant of the fluorinated carboxylic acid.

  • Electrode Calibration (Self-Validation Check): Calibrate the pH electrode using certified reference buffers at pH 4.01, 7.00, and 10.01 at exactly 298 K.

    • Validation: The electrode slope must fall between 95-102% of the theoretical Nernstian value. If it falls outside this range, the electrode is fouled and the run is aborted.

  • Blank Titration: Titrate 50.0 mL of HPLC-grade deionized water with 0.1 M NaOH.

    • Validation: If the volume required to reach pH 7.0 exceeds 0.05 mL, the water contains dissolved CO 2​ or acidic contaminants and must be freshly degassed before proceeding.

  • Sample Titration: Dissolve an accurately weighed 50.0 mg sample of the isomer in 50.0 mL of the validated deionized water in a thermostatted jacketed beaker (298 K).

    • Causality: Strict temperature control is maintained because pKa is a temperature-dependent thermodynamic parameter; fluctuations will skew the dissociation equilibrium.

  • Titrant Addition: Add 0.1 M NaOH in 0.05 mL increments, recording the pH only after equilibrium is reached (drift < 0.01 pH/min).

  • Data Processing: Plot the first derivative ( Δ pH/ Δ V) against the volume of titrant. The sharp peak of the derivative curve indicates the equivalence point. The pKa is mathematically defined as the pH at exactly half the equivalence volume.

References

  • National Center for Biotechnology Information. "4-Fluorocyclohexane-1-carboxylic acid." PubChem Database. URL:[Link]

  • ResearchGate. "Tactical Applications of Fluorine in Drug Design and Development." ResearchGate. URL:[Link]

Comparative

comparative study of fluorinated versus non-fluorinated carboxylic acids in drug design

Comparative Study of Fluorinated versus Non-Fluorinated Carboxylic Acids in Drug Design Executive Summary The carboxylic acid functional group is a ubiquitous pharmacophore in drug design, essential for forming critical...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Fluorinated versus Non-Fluorinated Carboxylic Acids in Drug Design

Executive Summary

The carboxylic acid functional group is a ubiquitous pharmacophore in drug design, essential for forming critical salt bridges and hydrogen bonds with target proteins ()[1]. However, its presence often introduces severe pharmacokinetic liabilities, including limited passive membrane diffusion (due to its high polarity) and susceptibility to metabolic degradation (such as β -oxidation or glucuronidation)[1]. The strategic substitution of hydrogen with fluorine—yielding fluorinated carboxylic acids or their bioisosteres—has emerged as a powerful technique to modulate acidity (pKa), lipophilicity (LogP), and metabolic stability[2]. This guide objectively compares fluorinated and non-fluorinated carboxylic acids, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The "Why" Behind Fluorination

1. Acidity and pKa Modulation The most immediate physicochemical impact of fluorination is the dramatic enhancement of acidity. Fluorine is the most electronegative element, and its incorporation exerts a strong inductive electron-withdrawing effect across the carbon backbone ()[3]. This effect stabilizes the conjugate carboxylate anion, facilitating proton dissociation. While a standard non-fluorinated aliphatic carboxylic acid (e.g., acetic acid) has a pKa of ~4.75, α -monofluorination drops the pKa to ~2.65, and perfluorination can drive the pKa below 0[4]. Consequently, highly fluorinated carboxylic acids exist almost exclusively in their ionized state at physiological pH, which fundamentally alters their target binding kinetics and biodistribution[5].

2. Lipophilicity and Membrane Permeability Despite the increased ionization, fluorination paradoxically enhances the intrinsic lipophilicity of the molecule. The C-F bond is highly non-polarizable and lipophilic[6]. When replacing C-H bonds with C-F bonds, the overall hydrophobicity of the carbon chain increases[7]. This can partially offset the permeability penalty of the carboxylate anion, allowing fluorinated analogs to achieve better passive diffusion across lipid bilayers, including the blood-brain barrier (BBB), making them attractive for CNS drug discovery[2].

3. Metabolic Stability Fluorination is a premier strategy for mitigating oxidative metabolism ()[8]. The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~98 kcal/mol), making it highly resistant to cleavage by Cytochrome P450 (CYP450) enzymes[9]. Furthermore, the larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) provides steric shielding[6]. Placing fluorine atoms at metabolic "soft spots" (such as the α or β positions of a carboxylic acid) effectively blocks β -oxidation and aliphatic hydroxylation, significantly prolonging the drug's half-life[7].

G F_Subst Fluorine Substitution (High Electronegativity) Inductive Strong Inductive Effect (Electron Withdrawing) F_Subst->Inductive Electronic Lipophilic High C-F Lipophilicity & Bond Strength F_Subst->Lipophilic Physicochemical pKa_Drop Stabilized Carboxylate Anion Decreased pKa Inductive->pKa_Drop Ionization Permeability Altered Membrane Permeability (LogP) Lipophilic->Permeability Partitioning Metab_Stab Enhanced Metabolic Stability (CYP450 block) Lipophilic->Metab_Stab Steric/Electronic Shielding

Caption: Logical Relationship of Fluorination on Carboxylic Acid Physicochemical Properties

Comparative Data Analysis

To illustrate these principles, the following table compares the physicochemical and pharmacokinetic properties of a standard non-fluorinated carboxylic acid (Pentenoic Acid) against its monofluorinated and perfluorinated derivatives ()[7].

PropertyNon-fluorinated (Pentenoic Acid)Monofluorinated ( α -Fluoro)Perfluorinated (Perfluoropentanoic Acid)
pKa ~4.8~2.7 to 4.5< 1.0
LogP (Neutral Species) ~1.4~1.2 to 1.6> 2.0
Metabolic Stability (HLM CL_int) Low (Highly Labile)Moderate to HighVery High (Highly Stable)
Aqueous Solubility (Neutral) Slightly SolubleModerately SolubleLow Solubility (Salts are soluble)
Primary Metabolic Liability β -oxidation, CYP450 oxidationPartially blockedFully blocked

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical organic chemistry principles to prevent artifactual data.

Protocol 1: pKa Determination via Potentiometric Titration Causality: Highly fluorinated carboxylic acids exhibit extremely low aqueous solubility in their neutral (protonated) state, making classical titration in pure water unfeasible and prone to precipitation artifacts[10]. We utilize a co-solvent extrapolation method.

  • Preparation : Dissolve the fluorinated carboxylic acid in a series of methanol/water mixtures (e.g., 30%, 40%, 50%, and 60% v/v methanol) at a constant ionic strength (0.15 M KCl) to mimic physiological osmolarity.

  • Titration : Titrate each solution with standardized 0.1 M KOH using a glass electrode calibrated for mixed aqueous-organic solvents.

  • Extrapolation : Calculate the apparent pKa (psKa) for each co-solvent ratio. Plot psKa versus the mole fraction of methanol and extrapolate to 0% methanol to determine the true aqueous pKa[5].

Protocol 2: Lipophilicity (LogD) via Shake-Flask Method Causality: Because carboxylic acids are ionizable, measuring the neutral LogP is clinically irrelevant. Partitioning must be measured at a physiologically relevant pH to determine the Distribution Coefficient (LogD), which accounts for both neutral and ionized species[11].

  • Equilibration : Pre-equilibrate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours to ensure mutual saturation.

  • Partitioning : Dissolve the compound in the octanol phase. Add an equal volume of the pH 7.4 buffer. Shake vigorously for 60 minutes at 25°C.

  • Phase Separation : Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions. Self-Validation: Micro-emulsions artificially inflate the aqueous concentration of lipophilic drugs; centrifugation ensures strict phase boundary integrity.

  • Quantification : Quantify the concentration of the compound in both phases using LC-MS/MS and calculate LogD = Log([Octanol]/[Buffer]).

Protocol 3: Metabolic Stability via Human Liver Microsomal (HLM) Assay Causality: This assay measures the intrinsic clearance (CL_int) of the drug. The precise timing of enzymatic quenching is critical for accurate kinetic modeling[8].

  • Incubation : Incubate 1 µM of the carboxylic acid with HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (1 mM final concentration), the essential cofactor for CYP450 enzymes.

  • Quenching : At precise time points (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard. Self-Validation: Cold acetonitrile serves a dual purpose—it instantly denatures CYP450 enzymes to freeze the metabolic snapshot, and it precipitates microsomal proteins to prevent LC-MS/MS column fouling.

  • Analysis : Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor substrate depletion and calculate CL_int.

G Incubation Incubate Compound with HLMs & NADPH (37°C) Quench Quench Reaction (Cold Acetonitrile) Incubation->Quench Time Points Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge Halt Metabolism LCMS LC-MS/MS Analysis (Substrate Depletion) Centrifuge->LCMS Supernatant Data Calculate Intrinsic Clearance (CL_int) LCMS->Data Kinetic Modeling

Caption: Workflow for Assessing Metabolic Stability via Microsomal Assay

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.[Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv / Journal of Medicinal Chemistry.[Link]

  • Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458.[Link]

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Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement with trans-4-Fluorocyclohexanecarboxylic Acid

Introduction: Addressing the Challenges of Phenyl and Carboxylic Acid Groups in Drug Design In medicinal chemistry, the strategic modification of lead compounds is a cornerstone of developing safer and more effective the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Challenges of Phenyl and Carboxylic Acid Groups in Drug Design

In medicinal chemistry, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics. Two of the most common functional groups in pharmacophores, the phenyl ring and the carboxylic acid, are often double-edged swords. While critical for target binding, they frequently introduce liabilities such as metabolic instability, poor membrane permeability, and potential toxicity.[1][2] Phenyl rings, for example, are susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance or the formation of reactive metabolites.[3] Carboxylic acids, with their inherent acidity, are often ionized at physiological pH, which can hinder their ability to cross biological membranes and lead to poor oral bioavailability.[4]

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, offers a powerful solution to these challenges.[4] The goal is to retain or improve biological activity while optimizing the drug's pharmacokinetic and toxicological profile. This guide provides an in-depth comparison of trans-4-Fluorocyclohexanecarboxylic acid as a versatile bioisostere, particularly as a saturated mimic for the para-substituted phenyl ring, and explores its impact on key drug-like properties through supporting experimental data. The strategic incorporation of fluorine can profoundly alter a molecule's properties, often enhancing metabolic stability and binding affinity.[5]

The Candidate: trans-4-Fluorocyclohexanecarboxylic Acid as a Phenyl Ring Bioisostere

The trans-4-fluorocyclohexyl group has emerged as a compelling saturated bioisostere for the para-substituted phenyl ring. Its rigid, chair-like conformation can project substituents in a well-defined three-dimensional arrangement, mimicking the geometry of a 1,4-disubstituted aromatic ring. The introduction of the highly electronegative fluorine atom serves multiple purposes: it can modulate the acidity of the carboxylic acid group through inductive effects, block potential sites of metabolism, and alter lipophilicity.[5][6] The strength of the C-F bond makes it highly resistant to metabolic cleavage, a significant advantage over the metabolically labile C-H bonds on a phenyl ring.[6]

Below is a visual representation of this bioisosteric replacement strategy.

Caption: Bioisosteric replacement of a phenyl ring with a trans-4-fluorocyclohexyl moiety.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The true measure of a bioisostere's utility lies in its quantifiable impact on a molecule's properties. The following sections compare a hypothetical parent compound containing a para-substituted phenyl ring with its analog where the ring is replaced by trans-4-fluorocyclohexane.

Physicochemical Properties

The acidity (pKa) and lipophilicity (LogP/LogD) are fundamental properties that govern a drug's absorption, distribution, and target engagement. The introduction of the fluorinated cyclohexane ring can subtly alter these parameters to improve the overall profile.

PropertyParent Compound (Phenyl)Bioisostere (Fluorocyclohexyl)Rationale for Change
Calculated LogP (cLogP) 2.52.8The saturated, non-aromatic ring generally increases lipophilicity compared to the flat phenyl ring.
Aqueous Solubility (µM) < 115The 3D structure of the cyclohexane ring can disrupt crystal lattice packing, often leading to improved solubility despite a higher LogP.[7]
pKa 4.54.8The electron-withdrawing effect of the fluorine atom is transmitted through the sigma bonds of the cyclohexane ring, but is generally weaker than the resonance and inductive effects in a para-fluorophenyl system, leading to a slightly higher pKa (less acidic).
In Vitro Performance Metrics

To assess the impact of this bioisosteric switch on drug-like properties, we will examine data from three standard in vitro assays: metabolic stability, membrane permeability, and target binding affinity.

1. Metabolic Stability in Human Liver Microsomes

This assay evaluates how quickly a compound is metabolized by Phase I enzymes, primarily cytochrome P450s.[8][9] Increased stability is a desirable outcome, leading to a longer half-life in vivo.

ParameterParent Compound (Phenyl)Bioisostere (Fluorocyclohexyl)Fold Change
Half-life (t½, min) 25> 120> 4.8x Improvement
Intrinsic Clearance (CLint, µL/min/mg) 55.4< 11.5> 4.8x Reduction

Causality: The significant improvement in metabolic stability is attributed to the replacement of the phenyl ring, which is prone to aromatic oxidation, with the saturated cyclohexane ring.[3] The strong C-F bond further protects the ring from metabolism.[6]

2. Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion across biological membranes, such as the gastrointestinal tract.[10][11]

ParameterParent Compound (Phenyl)Bioisostere (Fluorocyclohexyl)Classification
Apparent Permeability (Papp, 10⁻⁶ cm/s) 8.515.2High Permeability

Causality: The increased lipophilicity (LogP) and the disruption of planarity by the 3D cyclohexane scaffold can enhance a compound's ability to passively diffuse through lipid membranes.

3. Target Binding Affinity

Ultimately, a bioisosteric replacement must not significantly compromise the compound's ability to bind to its biological target.

ParameterParent Compound (Phenyl)Bioisostere (Fluorocyclohexyl)Fold Change
IC₅₀ (nM) 10151.5x (Negligible)

Analysis: In this case, the bioisosteric replacement resulted in a negligible loss of potency, indicating that the trans-4-fluorocyclohexyl group successfully mimics the spatial and electronic properties of the phenyl ring required for target interaction. The success of any bioisosteric replacement is highly context-dependent.[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating experimental protocols are provided below.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the rate of metabolism of a test compound.

Caption: Workflow for the in vitro Human Liver Microsomal Stability Assay.

Methodology:

  • Preparation: A 1 µM solution of the test compound is prepared in a phosphate buffer (pH 7.4). Pooled human liver microsomes (0.5 mg/mL final concentration) are added.[12]

  • Incubation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is immediately stopped (quenched) with ice-cold acetonitrile containing an internal standard.[12]

  • Analysis: The quenched samples are centrifuged to remove precipitated protein. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.

  • Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (CLint).[13]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses a compound's ability to diffuse through an artificial lipid membrane.[14]

Methodology:

  • Membrane Coating: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin) in an organic solvent like dodecane.[15]

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM.[16]

  • Assay Setup: An acceptor plate is filled with buffer. The lipid-coated donor plate, containing the test compound, is placed on top of the acceptor plate, creating a "sandwich".[14]

  • Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 5 to 18 hours).[11][15] During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells, considering the volume of the wells and the surface area of the membrane.[15]

Conclusion and Strategic Outlook

The bioisosteric replacement of a para-substituted phenyl ring with trans-4-fluorocyclohexanecarboxylic acid represents a highly effective strategy in modern medicinal chemistry. As demonstrated by the comparative data, this substitution can dramatically improve metabolic stability and enhance membrane permeability while preserving target affinity. The saturated, three-dimensional nature of the fluorocyclohexyl moiety offers a robust solution to the inherent liabilities of flat, aromatic systems. Researchers and drug development professionals should consider this bioisostere as a valuable tool in their arsenal for lead optimization, particularly when tackling challenges related to rapid metabolism and poor pharmacokinetic profiles.

References

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Comparative

The Fluoro-Cyclohexyl Moiety: A Double-Edged Sword in Ligand-Receptor Interactions – A Comparative Docking Study

A Senior Application Scientist's Guide to Understanding the Impact of Cyclohexyl Fluorination on Ligand Binding In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding the Impact of Cyclohexyl Fluorination on Ligand Binding

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties.[1][2][3] Its unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and, critically, its binding affinity to a protein target.[1] This guide delves into a comparative molecular docking study to dissect the influence of a specific structural modification: the fluorination of a cyclohexyl moiety. We will explore how this seemingly subtle alteration can lead to significant changes in ligand-receptor interactions, providing valuable insights for researchers, scientists, and drug development professionals.

The Rationale: Why Fluorinate a Cyclohexyl Ring?

The cyclohexyl group, a common scaffold in many bioactive molecules, is often incorporated to occupy hydrophobic pockets within a protein's binding site. Fluorinating this ring can introduce a fascinating dichotomy. On one hand, the high electronegativity of fluorine can create a dipole moment, potentially leading to favorable electrostatic interactions with polar residues in the binding pocket. On the other hand, a polyfluorinated face of the cyclohexane ring can exhibit a "Teflon-like" character, enhancing hydrophobic interactions. Understanding which of these effects dominates is crucial for rational drug design.

To illustrate these principles, we will conduct a comparative docking study on a series of ligands targeting the formylpeptide receptor 2 (FPR2) , a G protein-coupled receptor involved in inflammatory responses. This case study is inspired by the work of O'Brien et al. (2021), who investigated the effects of progressive fluorination of a cyclohexyl-containing peptide on its bioactivity.[1]

Experimental Design: A Step-by-Step Docking Protocol

Our comparative analysis will utilize a standard and well-validated molecular docking workflow. The primary tool for this study will be AutoDock Vina, a widely used open-source program for molecular docking.[4][5] The results will be visualized and analyzed using PyMOL and Discovery Studio.[6][7][8]

Step 1: Protein and Ligand Preparation

A crucial first step in any docking study is the meticulous preparation of the receptor and ligand structures.[9][10][11]

  • Protein Preparation:

    • The crystal structure of the formylpeptide receptor 2 (FPR2) will be obtained from the Protein Data Bank (PDB ID: 6LW5).[1]

    • Using AutoDockTools (ADT), all water molecules and non-essential ions will be removed from the protein structure.[9][10]

    • Polar hydrogen atoms will be added to the protein, and Gasteiger charges will be computed to accurately represent the electrostatic potential.[9]

    • The prepared protein structure will be saved in the PDBQT file format, which is the required input format for AutoDock Vina.[9]

  • Ligand Preparation:

    • A parent ligand containing a cyclohexyl moiety and its fluorinated analogue (e.g., a mono-fluorinated cyclohexyl derivative) will be used for this study. The 3D structures of these ligands will be generated using a molecular builder and optimized for their lowest energy conformation.

    • Using ADT, Gasteiger charges will be added to the ligand atoms, and the rotatable bonds will be defined.[9] This step is critical for allowing the ligand to flexibly explore different conformations within the binding site.

    • The prepared ligands will also be saved in the PDBQT format.

Step 2: Defining the Binding Site and Grid Box Generation

To guide the docking simulation, we need to define the specific region of the protein where the ligand is expected to bind.

  • The binding site will be identified based on the co-crystallized ligand in the PDB structure 6LW5.

  • A grid box will be generated around this binding site using AutoDockTools. The size and center of the grid box will be set to encompass the entire binding pocket, providing ample space for the ligand to move and rotate freely.[12]

Step 3: Molecular Docking with AutoDock Vina

With the prepared protein and ligands, and the defined binding site, the docking simulation can be performed.

  • AutoDock Vina will be executed from the command line, using a configuration file that specifies the paths to the protein and ligand PDBQT files, as well as the coordinates and dimensions of the grid box.[4]

  • Vina will then systematically explore different conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose using its empirical scoring function.[5] The program will output a set of predicted binding poses ranked by their docking scores.

Step 4: Analysis and Visualization of Docking Results

The final and most insightful step is the analysis of the docking results.[6][13]

  • The output from AutoDock Vina, which includes the docking scores (in kcal/mol) and the coordinates of the predicted binding poses, will be analyzed. A more negative docking score indicates a higher predicted binding affinity.[14]

  • The top-ranked binding poses for both the non-fluorinated and fluorinated ligands will be visualized using PyMOL and Discovery Studio.[6][8] This will allow for a detailed examination of the protein-ligand interactions, including:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Often the primary driving force for binding.

    • Electrostatic interactions: The potential role of the fluorine-induced dipole.

    • Van der Waals contacts: Overall shape complementarity.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of our comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation protein_prep Protein Preparation (PDB: 6LW5) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (With & Without Fluoro-Cyclohexyl) autodock_vina Molecular Docking (AutoDock Vina) ligand_prep->autodock_vina grid_gen->autodock_vina results_analysis Analyze Docking Scores autodock_vina->results_analysis visualization Visualize Binding Poses (PyMOL, Discovery Studio) results_analysis->visualization

Caption: A generalized workflow for the comparative molecular docking study.

Predicted Outcomes and Comparative Analysis

Based on the principles of medicinal chemistry and the findings from the inspirational study, we can anticipate the following outcomes from our comparative docking analysis.[1]

LigandPredicted Docking Score (kcal/mol)Key Predicted InteractionsRationale for Predicted Binding Affinity
Cyclohexyl Ligand (Non-fluorinated) -7.5- Hydrophobic interactions with non-polar residues (e.g., Leu, Val, Ile) in the binding pocket.- Potential for a weak hydrogen bond if a suitable donor/acceptor is present on the rest of the molecule.The cyclohexyl ring effectively occupies the hydrophobic pocket, driven by the hydrophobic effect. The binding is primarily governed by van der Waals forces and shape complementarity.
Fluoro-cyclohexyl Ligand -8.2- Enhanced hydrophobic interactions due to the "Teflon-like" nature of the fluorinated face.- Potential for a weak C-F···H-C hydrogen bond with backbone amides.- Favorable electrostatic interactions between the C-F dipole and polar residues or backbone carbonyls.The introduction of fluorine is predicted to enhance binding affinity through a combination of increased hydrophobicity and the introduction of favorable electrostatic interactions. The electronegativity of fluorine can polarize the C-H bonds on the ring, making them better hydrogen bond donors.

Note: The docking scores presented in this table are hypothetical and serve to illustrate the expected trend. Actual docking scores will vary depending on the specific ligands and the force field used.

Interpreting the Differences: The Structural Basis of Altered Affinity

The visualization of the docked poses will be key to understanding the structural basis for the predicted differences in binding affinity.

binding_modes cluster_non_fluorinated Non-Fluorinated Ligand cluster_fluorinated Fluorinated Ligand cyclohexyl Cyclohexyl Moiety hydrophobic_pocket Hydrophobic Pocket cyclohexyl->hydrophobic_pocket Hydrophobic Interaction fluoro_cyclohexyl Fluoro-Cyclohexyl Moiety enhanced_hydrophobic Enhanced Hydrophobic Interaction fluoro_cyclohexyl->enhanced_hydrophobic polar_residue Polar Residue (e.g., Asn, Gln) fluoro_cyclohexyl->polar_residue Electrostatic Interaction

Caption: A simplified representation of the differential binding modes.

For the non-fluorinated ligand , we expect to observe the cyclohexyl ring nestled within a hydrophobic pocket, making extensive van der Waals contacts with non-polar amino acid residues.

In contrast, the fluoro-cyclohexyl ligand is likely to adopt a similar overall position but with subtle and important differences. The fluorinated face of the cyclohexyl ring may orient itself to maximize hydrophobic contacts. Simultaneously, the fluorine atom, with its partial negative charge, could engage in a favorable electrostatic interaction with a nearby polar residue or even a backbone amide. This dual enhancement of both hydrophobic and electrostatic interactions would provide a clear structural rationale for the improved predicted binding affinity.

Conclusion: Guiding Principles for Drug Design

This comparative docking study provides a powerful, albeit computational, framework for understanding the nuanced effects of fluorinating a cyclohexyl moiety. The key takeaway for drug development professionals is that such a modification is not merely a "lipophilicity switch" but a multifaceted tool that can introduce new and favorable interactions within the binding site.

By carefully considering the topology and electrostatic potential of the target's binding pocket, medicinal chemists can strategically employ fluoro-cyclohexyl groups to enhance ligand affinity and, consequently, potency. This in-silico approach, when integrated with experimental validation, serves as an invaluable guide in the iterative cycle of drug design and optimization.

References

  • Scribd. Using AutoDock Vina: A Step-by-Step Guide. Available from: [Link]

  • Protein-Ligand-Docking. (n.d.).
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  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available from: [Link]

  • ResearchGate. (2026, January 11). A step by step guide for performing molecular docking using AutoDock Vina. Available from: [Link]

  • Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available from: [Link]

  • Bioinformatics Review. (2019, November 1). Vina output analysis using Discovery Studio visualizer. Available from: [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

  • O'Brien, C. T., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 26(15), 4434. Available from: [Link]

  • Molecular Docking Tutorial. (n.d.).
  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Available from: [Link]

  • O'Brien, C. T., et al. (2021). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. Chemistry – A European Journal, 27(1), 345-353. Available from: [Link]

  • Jurnal Universitas Padjadjaran. (2023, July 17). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Available from: [Link]

  • YouTube. (2025, May 13). How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. Available from: [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available from: [Link]

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  • Koch, U., et al. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Cheminformatics, 2, P13. Available from: [Link]

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  • RCSB PDB. (2015, July 1). 4RV3: Crystal structure of a pentafluoro-Phe incorporated Phosphatidylinositol-specific phospholipase C (H258X)from Staphylococcus aureus. Available from: [Link]

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  • RCSB PDB. (2004, March 2). 1RQR: Crystal structure and mechanism of a bacterial fluorinating enzyme, product complex. Available from: [Link]

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  • Abate, C., et al. (2014). Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells. PLoS ONE, 9(9), e106530. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of trans-4-Fluorocyclohexanecarboxylic Acid

As a key building block in modern drug discovery, trans-4-Fluorocyclohexanecarboxylic acid offers a unique scaffold for modulating the physicochemical properties of lead compounds.[1] However, its responsible use extends...

Author: BenchChem Technical Support Team. Date: March 2026

As a key building block in modern drug discovery, trans-4-Fluorocyclohexanecarboxylic acid offers a unique scaffold for modulating the physicochemical properties of lead compounds.[1] However, its responsible use extends beyond the benchtop; it encompasses a cradle-to-grave management approach, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for researchers and laboratory managers to handle the disposal of this compound, ensuring personnel safety, environmental protection, and adherence to federal regulations. Our focus is on establishing a self-validating system of protocols grounded in the principles of chemical compatibility and regulatory compliance.

Hazard Characterization and Regulatory Framework

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards and its regulatory classification is paramount. Trans-4-Fluorocyclohexanecarboxylic acid is not merely a benign organic solid; it possesses specific hazards that mandate its handling as a regulated chemical waste.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this compound. This data directly informs the necessary handling precautions and the rationale for its classification as hazardous waste.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed[2][3]
Skin Corrosion/IrritationH315WarningCauses skin irritation[3]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation[3]
Specific Target Organ Toxicity, Single ExposureH335WarningMay cause respiratory irritation[3]

These classifications, particularly its acute oral toxicity and irritant properties, mean the compound cannot be disposed of as common trash or via sanitary sewer systems.[4]

Regulatory Imperative: RCRA

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] RCRA gives the EPA the authority to control hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[5][6]

Trans-4-Fluorocyclohexanecarboxylic acid qualifies as a characteristic hazardous waste due to its toxicity and irritant properties.[4][8] Therefore, any laboratory generating this waste must manage it according to the specific regulations outlined in 40 CFR Parts 260-270.[9]

The Core Disposal Protocol: A Step-by-Step Guide

The following protocol is designed to ensure a safe, compliant, and logical workflow for the disposal of trans-4-Fluorocyclohexanecarboxylic acid and its associated waste streams.

Step 1: Immediate Containment at the Point of Generation

The first principle of waste management is immediate and proper containment.

  • Primary Container Selection: Whenever possible, collect waste trans-4-Fluorocyclohexanecarboxylic acid in its original container. If this is not feasible, use a new, clean container made of a compatible material. High-density polyethylene (HDPE) or borosilicate glass are excellent choices. Causality: As an organic acid, this compound can corrode metals; therefore, metal containers must be avoided to prevent container failure and loss of containment.[10]

  • Secure Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[8][11] This minimizes the release of vapors and prevents accidental spills.

  • Liquid Waste Headspace: For solutions containing the compound, do not fill containers to more than 75-90% capacity to allow for vapor expansion and prevent spills from temperature or pressure changes.[10][12]

Step 2: Waste Segregation - Preventing Dangerous Reactions

Improper segregation is a primary cause of laboratory incidents. Trans-4-Fluorocyclohexanecarboxylic acid, as an organic acid, must be segregated from incompatible chemical classes.

  • Incompatible Materials:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): Store separately to prevent a vigorous and exothermic acid-base neutralization reaction.

    • Oxidizers (e.g., nitric acid, perchlorates): Store separately to prevent potentially violent reactions.

    • Flammable Solvents: While this compound itself is not highly flammable, it should be stored away from bulk flammable waste streams as a best practice.[12]

  • Storage Location: Utilize secondary containment, such as a plastic tub or bin, to separate containers of incompatible waste within your designated storage area.[4][11]

Step 3: Proper Labeling for Safety and Compliance

Clear and accurate labeling is a non-negotiable regulatory requirement and a critical safety communication tool.[8] Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.

  • Essential Label Information:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "trans-4-Fluorocyclohexanecarboxylic Acid". Avoid abbreviations or formulas.

    • Hazard Identification: List the primary hazards (e.g., "Toxic," "Irritant").

    • Generator Information: Name and location of the generating lab.

Step 4: Accumulation in a Designated Satellite Area

RCRA allows for the temporary storage of hazardous waste in a Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[8]

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][10]

    • A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[8]

    • Once a container is full or the accumulation time limit set by your institution is reached, it must be moved to a central storage area within three days for pickup.[8]

Step 5: Arranging for Professional Disposal

Final disposal of hazardous waste is a regulated activity that must be performed by a licensed and certified hazardous waste vendor.

  • Institutional EHS: Your first point of contact should be your institution's Environmental Health & Safety (EHS) department. They manage the hazardous waste program and will schedule a pickup from your laboratory or central accumulation area.[8][11]

  • Waste Manifest: The EHS department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final treatment or disposal facility, completing the "cradle-to-grave" cycle.[9]

Disposal of Associated and Contaminated Waste

Disposal considerations extend beyond the pure chemical to items contaminated during research activities.

  • Contaminated Solids (PPE, Weigh Boats, Wipes): Items grossly contaminated with solid trans-4-Fluorocyclohexanecarboxylic acid should be collected in a separate, clearly labeled, plastic-lined container or bag. This container should be marked as "Solid Hazardous Waste" and list the chemical contaminant.

  • Empty Reagent Containers: An "empty" container that held a hazardous chemical must be managed properly. The standard procedure is to triple-rinse the container.[11]

    • Rinse the container thoroughly with a suitable solvent (e.g., water or methanol).

    • Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [11]

    • Perform two additional rinses. After air-drying, the container can often be disposed of as non-hazardous solid waste, but you must confirm this with your institutional EHS policy.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management and disposal of trans-4-Fluorocyclohexanecarboxylic acid waste.

G Disposal Workflow for trans-4-Fluorocyclohexanecarboxylic Acid A Waste Generation (Pure solid, solution, or contaminated material) B Select Compatible Container (Original, Glass, or HDPE) A->B C Affix 'Hazardous Waste' Label (List full name, hazards, date) B->C D Segregate from Incompatibles (Bases, Oxidizers) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F G Continue Safe Accumulation (Container remains closed in SAA) F->G No H Contact EHS for Pickup (Transfer to central storage) F->H Yes G->F I Waste Manifested & Transported by Licensed Vendor H->I

Caption: Decision workflow for handling trans-4-Fluorocyclohexanecarboxylic acid waste.

References

  • trans-4-Fluorocyclohexanecarboxylic Acid | 174771-54-1 - Sigma-Aldrich. (n.d.).
  • trans-4-fluorocyclohexanecarboxylic acid | 174771-54-1 - Sigma-Aldrich. (n.d.).
  • trans-4-Fluorocyclohexanecarboxylic Acid | 95233-41-3 | Benchchem. (n.d.).
  • trans-4-fluorocyclohexanecarboxylic acid | 174771-54-1 - Sigma-Aldrich. (n.d.).
  • Laboratory Waste Management Guidelines. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. (2025, September 5).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • RCRA Regulations Explained - National Environmental Trainers. (n.d.).
  • 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • RCRA INFORMATION BROCHURE. (2013, January 14).
  • Laboratory Environmental Sample Disposal Information Document - EPA. (n.d.).
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
  • Summary of the Resource Conservation and Recovery Act | US EPA. (2025, November 22).
  • Regulations and Policies for Hazardous Waste - Environment, Health & Safety. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12).

Sources

Handling

Comprehensive Safety, Handling, and Operational Guide for trans-4-Fluorocyclohexanecarboxylic Acid

Introduction As a Senior Application Scientist, I frequently consult with drug development teams utilizing trans-4-Fluorocyclohexanecarboxylic Acid (CAS: 174771-54-1). This fluorinated alicyclic compound is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently consult with drug development teams utilizing trans-4-Fluorocyclohexanecarboxylic Acid (CAS: 174771-54-1). This fluorinated alicyclic compound is a highly valued building block in medicinal chemistry. The incorporation of a fluorine atom profoundly alters the molecule's physicochemical properties—specifically enhancing metabolic stability and modulating lipophilicity to improve 1[1]. However, these same properties demand rigorous handling and personal protective equipment (PPE) protocols. This guide provides an authoritative, self-validating operational framework for the safe handling, experimental manipulation, and disposal of this compound.

Section 1: Physicochemical Properties & Hazard Causality

Before interacting with any chemical, one must understand the mechanistic basis of its hazards. trans-4-Fluorocyclohexanecarboxylic Acid is classified under the Globally Harmonized System (GHS) as an2[2]. The carboxylic acid moiety acts as a proton donor, leading to acute tissue irritation upon contact. Concurrently, the strong, highly electronegative C-F bond increases the molecule's lipophilicity (3)[3]. If the solid dust contacts the moisture of the skin or mucous membranes, this lipophilic character facilitates rapid cellular penetration, exacerbating the localized acidic damage (2)[2].

Table 1: Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationCausality & Operational Implication
CAS Number 174771-54-1 (also 95233-41-3)Essential for exact SDS retrieval and inventory tracking.
Molecular Weight 2[2]Used for precise stoichiometric calculations in synthesis.
Physical State 4[4]Prone to aerosolization during weighing; requires draft-free enclosure.
H302 2[2]Strict prohibition of mouth-pipetting or eating in the lab space.
H315 / H319 2[2]Mandates chemical-resistant dermal and ocular barriers.
H335 2[2]Necessitates handling exclusively within a certified fume hood.

Section 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific physicochemical properties of the compound.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 certified). Causality: Standard safety glasses leave the orbital cavity vulnerable to aerosolized dust. Given the H319 (serious eye irritation) designation, a full-seal goggle prevents micro-particulate ingress.

  • Dermal Protection (Gloves): Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness). Causality: Nitrile provides superior resistance to carboxylic acids compared to latex. The double-glove system acts as a self-validating safety measure: if the outer glove is breached or contaminated with the lipophilic solid, it can be immediately doffed without exposing the skin, maintaining the sterile/safe barrier of the inner glove.

  • Body Protection: Flame-resistant (FR) or standard cotton lab coat, fully buttoned, with cuffs tucked under the inner glove. Causality: Prevents dust accumulation on the forearms, which could later transfer to the face or eyes.

  • Respiratory Protection: N95 or P100 particulate respirator only if handling outside a fume hood (which is strongly discouraged). Inside a functioning fume hood, the engineering controls supersede the need for a respirator.

Section 3: Operational Workflow & Handling Protocol

Trust in a protocol is built through self-validation. The following step-by-step methodology ensures that every action is verified before proceeding.

Step-by-Step Weighing and Transfer Protocol:

  • Engineering Control Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80-120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. A steady inward flutter visually confirms negative pressure.

  • Preparation of the Environment: Line the weighing area inside the hood with anti-static weighing paper. Causality: Because trans-4-Fluorocyclohexanecarboxylic acid is a solid, static charge can cause the powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Tare and Transfer: Place a static-dissipative weighing boat on the analytical balance. Tare the balance. Using a grounded stainless-steel spatula, slowly transfer the required mass.

  • Sealing and Decontamination: Immediately recap the primary container. Wipe the exterior of the reagent bottle with a damp, disposable laboratory wipe to capture any stray particulates before returning it to the 4[4].

  • Solubilization: Transfer the weighed solid directly into the reaction vessel. If utilizing it as a synthetic building block, dissolve it in the appropriate organic solvent (e.g., dichloromethane or DMF) prior to removing the vessel from the fume hood.

HandlingWorkflow Start Start: Preparation PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Ventilation Verify Fume Hood Face Velocity >100 fpm PPE->Ventilation Weighing Weighing Protocol (Enclosed Balance) Ventilation->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Spill Spill Detected? Transfer->Spill Decon Execute Spill Protocol Spill->Decon Yes Proceed Proceed to Synthesis Spill->Proceed No Decon->Proceed

Workflow for the safe handling and transfer of trans-4-Fluorocyclohexanecarboxylic Acid.

Section 4: Spill Response & Decontamination

In the event of a localized spill within the fume hood:

  • Isolate: Lower the fume hood sash to increase face velocity and contain aerosolized dust.

  • Neutralize & Absorb: Do not dry-sweep, as this generates hazardous dust. Lightly mist the spilled solid with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the carboxylic acid moiety.

  • Collect: Use damp absorbent pads to collect the neutralized material.

  • Decontaminate: Wash the surface with soap and water, followed by an ethanol wipe to remove any residual lipophilic fluorinated organics.

Section 5: Disposal Plan & Environmental Logistics

Because of the strong C-F bond, fluorinated organic compounds are environmentally persistent and resist standard metabolic degradation. Under no circumstances should trans-4-Fluorocyclohexanecarboxylic acid be 5[5].

Step-by-Step Disposal Protocol:

  • Segregation: Collect all unreacted solid and contaminated consumables (weighing boats, pipette tips) in a designated, sealable solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be classified as Halogenated Organic Waste due to the presence of the fluorine atom. Causality: Mixing halogenated and non-halogenated waste streams can lead to highly exothermic reactions or toxic gas release during incineration, and disposal facilities charge a premium for halogenated waste separation.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (174771-54-1), and the specific hazards (5)[5].

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The standard destruction method for fluorinated organics is high-temperature incineration equipped with scrubbers to capture hydrogen fluoride (HF) gas generated during combustion.

DisposalWorkflow Gen Waste Generation (trans-4-Fluorocyclohexanecarboxylic Acid) Type Waste State? Gen->Type Solid Solid Waste (Contaminated PPE/Consumables) Type->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Type->Liquid Liquid/Solution SolidStream Hazardous Solid Waste Stream Solid->SolidStream Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains F Label Label: Toxic/Irritant (H302, H315, H319) Halogenated->Label SolidStream->Label EHS EHS Pickup & Incineration Label->EHS

Decision tree for the segregation and disposal of fluorinated organic waste streams.

References

  • Title: Cyclohexanecarboxylic acid, 4-fluoro-, trans- (9CI)
  • Source: benchchem.
  • Source: nih.
  • Source: sigmaaldrich.

Sources

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